Product packaging for Phenindamine(Cat. No.:CAS No. 82-88-2)

Phenindamine

Cat. No.: B164606
CAS No.: 82-88-2
M. Wt: 261.4 g/mol
InChI Key: ISFHAYSTHMVOJR-UHFFFAOYSA-N
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Description

Phenindamine is an indene.
This compound is an antihistamine. This compound blocks the effects of the naturally occurring chemical histamine in your body. Antihistamines such as this compound appear to compete with histamine for histamine H1- receptor sites on effector cells. The antihistamines antagonize those pharmacological effects of histamine which are mediated through activation of H1- receptor sites and thereby reduce the intensity of allergic reactions and tissue injury response involving histamine release. It is used to treat sneezing, runny nose, itching, watery eyes, hives, rashes, itching, and other symptoms of allergies and the common cold. Symptoms of a this compound overdose include extreme sleepiness, confusion, weakness, ringing in the ears, blurred vision, large pupils, dry mouth, flushing, fever, shaking, insomnia, hallucinations, and possibly seizures.
This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for allergic disease.
This compound is an antihistamine. This compound blocks the effects of the naturally occurring chemical histamine in your body. Antihistamines such as this compound appear to compete with histamine for histamine H1- receptor sites on effector cells. The antihistamines antagonize those pharmacological effects of histamine which are mediated through activation of H1- receptor sites and thereby reduce the intensity of allergic reactions and tissue injury response involving histamine release. It is used to treat sneezing, runny nose, itching, watery eyes, hives, rashes, itching, and other symptoms of allergies and the common cold. Symptoms of a this compound overdose include extreme sleepiness, confusion, weakness, ringing in the ears, blurred vision, large pupils, dry mouth, flushing, fever, shaking, insomnia, hallucinations, and possibly seizures.
RN given refers to parent cpd;  structure
See also: this compound Tartrate (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19N B164606 Phenindamine CAS No. 82-88-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-9-phenyl-1,3,4,9-tetrahydroindeno[2,1-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H19N/c1-20-12-11-16-15-9-5-6-10-17(15)19(18(16)13-20)14-7-3-2-4-8-14/h2-10,19H,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFHAYSTHMVOJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C(C3=CC=CC=C23)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5503-08-2 (hydrochloride), 569-59-5 (tartrate)
Record name Phenindamine [INN:BAN]
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DSSTOX Substance ID

DTXSID0023452
Record name Phenindamine
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Molecular Weight

261.4 g/mol
Source PubChem
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Physical Description

Solid
Record name Phenindamine
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Solubility

2.77e-02 g/L
Record name Phenindamine
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CAS No.

82-88-2
Record name Phenindamine
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Melting Point

91 °C
Record name Phenindamine
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Record name Phenindamine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Phenindamine's Mechanism of Action on Histamine H1 Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenindamine is a first-generation H1 antihistamine belonging to the alkylamine class, historically used for the symptomatic relief of allergic conditions.[1] While traditionally classified as a competitive antagonist, the contemporary understanding of G-protein coupled receptor (GPCR) pharmacology reframes its mechanism. This guide provides an in-depth examination of this compound's action on the Histamine H1 receptor (H1R), detailing its role as a competitive inhibitor and inverse agonist. It covers the underlying signal transduction pathways, presents quantitative pharmacological data for analogous compounds, outlines key experimental protocols for receptor characterization, and provides visual representations of these complex interactions to support drug development and research professionals.

The Histamine H1 Receptor and Signal Transduction

The H1 receptor is a rhodopsin-like Class A GPCR expressed in various tissues, including smooth muscle, vascular endothelium, and the central nervous system.[2] It plays a pivotal role in mediating Type 1 hypersensitivity reactions.[3]

Basal Activity and Agonist-Mediated Signaling

In the absence of a ligand, the H1 receptor exists in a conformational equilibrium between an inactive state (R) and a spontaneously active state (R).[4] This agonist-independent activity is known as constitutive or basal activity. The endogenous agonist, histamine, binds preferentially to the active R conformation, shifting the equilibrium towards this state. This stabilization of the R* state initiates a canonical signal transduction cascade via the Gαq/11 subunit of its coupled G-protein.[5]

Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). Concurrently, DAG activates protein kinase C (PKC). The elevation of intracellular Ca2+ and activation of PKC mediate the downstream cellular responses characteristic of an allergic reaction, such as smooth muscle contraction and increased vascular permeability.[5]

H1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor (R*) Histamine->H1R Binds & Stabilizes Gq11 Gαq/11 H1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers PKC PKC Activation DAG->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Response PKC->Response

Caption: Agonist-mediated H1 receptor signaling pathway.

This compound's Core Mechanism of Action

This compound functions through a dual mechanism at the H1 receptor. It acts as a competitive inhibitor against histamine and, more specifically, as an inverse agonist that reduces the receptor's basal activity.

Competitive Inhibition

This compound competes with histamine for the same binding site on the H1 receptor.[2][6] By occupying this site, it physically prevents histamine from binding and activating the receptor. This action effectively antagonizes the pharmacological effects of histamine, reducing the intensity of allergic reactions.[6]

Inverse Agonism

The modern understanding of H1 antihistamines, including first-generation agents like this compound, is that they are not neutral antagonists but rather inverse agonists.[5][7] A neutral antagonist would bind equally to the inactive (R) and active (R) states, blocking histamine binding without affecting the basal equilibrium. In contrast, an inverse agonist preferentially binds to and stabilizes the inactive (R) conformation of the H1 receptor.[5] This action shifts the conformational equilibrium away from the constitutively active (R) state, thereby reducing the receptor's basal signaling activity even in the absence of histamine. This suppression of constitutive activity contributes to its therapeutic effect and differentiates it from a simple competitive antagonist.

Two_State_Model cluster_ligands Ligands R_inactive H1R (Inactive State) R R_active H1R (Active State) R* R_inactive->R_active Constitutive Activity Histamine Histamine (Agonist) Histamine->R_active Binds & Stabilizes (Shifts Equilibrium Right) This compound This compound (Inverse Agonist) This compound->R_inactive Binds & Stabilizes (Shifts Equilibrium Left)

Caption: Two-state receptor model illustrating inverse agonism.

Quantitative Pharmacological Data

Compound (First-Generation)ReceptorLigand (Radiolabeled)Ki (nM)
DiphenhydramineHistamine H1[³H]mepyramine9.6 - 16
ChlorpheniramineHistamine H1[³H]pyrilamine~3.2
PromethazineHistamine H1[³H]pyrilamine~2.0

Note: Data compiled from various sources for illustrative purposes. Assay conditions can influence absolute values.

Key Experimental Protocols

The characterization of a compound like this compound at the H1 receptor involves both binding and functional assays.

Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand with known affinity.

Objective: To determine the Ki of this compound for the human H1 receptor.

Methodology:

  • Membrane Preparation: A homogenate is prepared from cells (e.g., HEK293) stably or transiently expressing the human H1 receptor.[4] The protein concentration of the membrane preparation is quantified.

  • Assay Incubation: In a multi-well plate, the cell membranes are incubated with:

    • A fixed concentration of a suitable radioligand (e.g., [³H]mepyramine).[4]

    • Increasing concentrations of unlabeled this compound.

    • A control for non-specific binding (incubation with an excess of an unlabeled H1 antagonist).

  • Equilibrium: The mixture is incubated at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 4 hours) to reach binding equilibrium.[4]

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. A sigmoidal curve is fitted to determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.[4]

Binding_Assay_Workflow start Start prep Prepare Cell Membranes (Expressing H1R) start->prep incubate Incubate Membranes with: • Fixed [³H]mepyramine (Radioligand) • Variable [this compound] (Test Ligand) prep->incubate separate Separate Bound/Free Ligand (Rapid Vacuum Filtration) incubate->separate count Quantify Bound Radioactivity (Scintillation Counting) separate->count analyze Data Analysis: Plot Competition Curve → Determine IC50 count->analyze calculate Calculate Ki Value (Cheng-Prusoff Equation) analyze->calculate end End calculate->end

Caption: Experimental workflow for a radioligand competition binding assay.
Functional Assay: Calcium Flux

This cell-based assay measures the functional consequence of H1 receptor modulation by quantifying changes in intracellular calcium concentration.

Objective: To measure the ability of this compound to inhibit histamine-induced calcium mobilization.

Methodology:

  • Cell Culture: Human cells endogenously or recombinantly expressing the H1 receptor are seeded in a multi-well plate (e.g., 384-well) and cultured to form a confluent monolayer.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM or Indo-1 AM). These dyes exhibit a significant increase in fluorescence intensity upon binding to free Ca2+.

  • Compound Pre-incubation: The cells are pre-incubated with varying concentrations of this compound (or a vehicle control) for a defined period.

  • Agonist Stimulation & Signal Detection: The plate is placed in a suitable reader (e.g., a FLIPR or plate-based fluorometer with automated injectors). The baseline fluorescence is measured, after which an EC80 concentration of histamine (the agonist) is injected into each well. The fluorescence intensity is monitored in real-time immediately following injection to capture the transient calcium flux.

  • Data Analysis: The increase in fluorescence over baseline is calculated. The inhibitory effect of this compound is determined by plotting the percentage of inhibition of the histamine response against the log concentration of this compound. A dose-response curve is fitted to calculate the IC50 value for functional antagonism.

Conclusion

The mechanism of action of this compound at the histamine H1 receptor is multifaceted. It acts as a competitive inhibitor , physically blocking the binding of histamine. More fundamentally, it functions as an inverse agonist , stabilizing the inactive conformation of the receptor to reduce its basal, histamine-independent signaling. This dual action effectively mitigates the downstream signaling cascade responsible for allergic symptoms. A thorough characterization of its pharmacological profile, combining quantitative binding assays and functional cell-based assays, is essential for a comprehensive understanding of its therapeutic activity and for the development of future H1 receptor modulators.

References

The Chemical Synthesis of Phenindamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of Phenindamine (2-methyl-9-phenyl-2,3,4,9-tetrahydro-1H-indeno[2,1-c]pyridine), a first-generation antihistamine. The document outlines the well-established multi-step synthesis pathway, commencing from readily available starting materials. Detailed experimental protocols, quantitative data on reactants and products, and key physical properties are presented. The synthesis is visualized through a detailed reaction pathway diagram and experimental workflow charts, rendered using Graphviz (DOT language), to facilitate a clear understanding of the entire process. This guide is intended to be a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

This compound is an antihistaminic and anticholinergic agent belonging to the indene class of compounds.[1] Developed in the late 1940s by Hoffmann-La Roche, it has been used for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1] The synthesis of this compound involves a four-step process, which includes a Mannich reaction, an intramolecular cyclization, a dehydration and rearrangement step, and a final reduction. This guide details the seminal synthetic pathway as described by Plati and Wenner.

The Core Synthesis Pathway

The most widely recognized synthesis of this compound is a four-step process starting from acetophenone, formaldehyde, and methylamine. The overall pathway is depicted below, followed by detailed experimental protocols for each step.

Overall Reaction Scheme

G cluster_0 Starting Materials cluster_1 Step 1: Mannich Reaction cluster_2 Step 2: Intramolecular Cyclization cluster_3 Step 3: Dehydration & Rearrangement cluster_4 Step 4: Reduction Acetophenone Acetophenone Intermediate1 β,β'-bis-(benzoyl-ethyl)-methyl amine hydrochloride Acetophenone->Intermediate1 Reflux Formaldehyde Formaldehyde Formaldehyde->Intermediate1 Reflux Methylamine_HCl Methylamine HCl Methylamine_HCl->Intermediate1 Reflux Intermediate2 1-methyl-3-benzoyl-4-hydroxy-4-phenyl-piperidine Intermediate1->Intermediate2 NaOH Intermediate3 2-methyl-9-phenyl-2,3-dihydro-1-pyridindene HBr Intermediate2->Intermediate3 HBr, Reflux This compound This compound Intermediate3->this compound H2, Raney-Ni start Combine Reactants reflux Reflux for 30 minutes start->reflux cool Cool the reaction mixture reflux->cool filter Filter the precipitate cool->filter wash Wash with alcohol and ether filter->wash dry Dry the product wash->dry end Obtain Intermediate 1 dry->end start Dissolve Intermediate 1 in water add_naoh Add 2 N sodium hydroxide solution start->add_naoh stir Stir until precipitation is complete add_naoh->stir filter Filter the precipitate stir->filter wash Wash with water filter->wash dry Dry the product wash->dry end Obtain Intermediate 2 dry->end start Mix Intermediate 2 with 48% HBr reflux Reflux for 20 minutes start->reflux cool Cool the solution reflux->cool filter Filter the crystalline product cool->filter end Obtain Intermediate 3 filter->end start Hydrogenate Intermediate 3 with Raney-Ni filter_catalyst Filter off the catalyst start->filter_catalyst precipitate Precipitate as thiocyanate salt filter_catalyst->precipitate isolate_base Isolate free base with NaOH and ether extraction precipitate->isolate_base form_tartrate Form tartrate salt (optional) isolate_base->form_tartrate end Obtain this compound form_tartrate->end

References

The Structure-Activity Relationship of Phenindamine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Introduction

Phenindamine is a potent H1 antagonist characterized by a unique and rigid tricyclic indene structure.[1] It operates through competitive antagonism at histamine H1 receptors, thereby mitigating the effects of histamine release during allergic reactions.[2] Understanding the relationship between its chemical structure and biological activity is paramount for the rational design of novel antihistamines with improved efficacy and reduced side effects. This guide will dissect the key structural components of this compound and discuss their influence on its antihistaminic potency.

Core Structural Features and General SAR Principles

The fundamental structure of a first-generation H1-antihistamine, including this compound, typically consists of three key pharmacophoric elements:

  • Two Aromatic Rings (Ar1 and Ar2): These are crucial for binding to the H1 receptor, likely through van der Waals and pi-pi stacking interactions.

  • A Spacer (X): This connecting moiety, which in the case of this compound is an integral part of the rigid ring system, separates the aromatic rings from the basic amine.

  • A Tertiary Aliphatic Amine (NRR'): This group is typically protonated at physiological pH and forms a critical ionic bond with a negatively charged residue (e.g., aspartate) in the binding pocket of the H1 receptor.[3]

The spatial arrangement of these features is critical for optimal receptor binding.

The Tricyclic Indene System

The rigidified tricyclic system of this compound distinguishes it from more flexible diaryl antihistamines. This conformational constraint can lock the molecule into a bioactive conformation, potentially increasing its affinity for the H1 receptor.

The Phenyl Group (Ar1)

The phenyl group is one of the two essential aromatic moieties. Modifications to this ring can significantly impact potency. While specific data for this compound is scarce, general principles suggest that:

  • Substitution: Introduction of small electron-withdrawing or electron-donating groups at the para position can modulate activity.

  • Bioisosteric Replacement: Replacing the phenyl ring with other aromatic or heteroaromatic systems could alter potency, selectivity, and metabolic stability.[4][5]

The Indene Aromatic Ring (Ar2)

The second aromatic ring is integrated into the indene structure. Its electronic properties and steric profile are critical for receptor interaction.

The N-Methyl Group

The tertiary amine in this compound is a methyl-substituted piperidine ring integrated into the tricyclic system. The basicity of this nitrogen is crucial for the ionic interaction with the receptor.

Quantitative Structure-Activity Relationship (SAR) Data

Due to the limited availability of recent, comprehensive quantitative SAR data for a series of this compound analogs in the public domain, the following table is presented for illustrative purposes. It is based on the general SAR principles for first-generation antihistamines and demonstrates how modifications to the this compound scaffold could hypothetically influence H1 receptor binding affinity.

Compound Modification Hypothetical H1 Receptor Binding Affinity (Ki, nM)
This compound-1.5
Analog 1Phenyl ring: 4-Chloro substitution0.8
Analog 2Phenyl ring: 4-Methoxy substitution2.1
Analog 3Phenyl ring: Replaced with Pyridyl3.5
Analog 4N-Methyl group: Replaced with N-Ethyl4.8
Analog 5N-Methyl group: Replaced with N,N-Dimethyl (quaternary)50.0
Analog 6Indene ring: 6-Fluoro substitution1.2

Note: The data in this table is hypothetical and intended to illustrate general SAR trends.

Experimental Protocols

The evaluation of the antihistaminic activity of this compound and its analogs relies on a combination of in vitro and in vivo assays.

In Vitro H1 Receptor Binding Assay

This assay determines the affinity of a compound for the histamine H1 receptor.

Principle: A radiolabeled ligand with known high affinity for the H1 receptor (e.g., [³H]-pyrilamine) is incubated with a source of H1 receptors (e.g., cell membranes from cells overexpressing the receptor). The ability of a test compound (e.g., a this compound analog) to displace the radioligand is measured, and from this, the inhibitory constant (Ki) can be calculated.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human histamine H1 receptor.

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-pyrilamine and varying concentrations of the test compound.

  • Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Guinea Pig Ileum Contraction Assay

This is a functional assay that measures the ability of a compound to antagonize histamine-induced muscle contraction.

Principle: Histamine causes the contraction of the smooth muscle of the guinea pig ileum via H1 receptors. An H1 antagonist will inhibit this contraction in a concentration-dependent manner.

Protocol:

  • Tissue Preparation: Isolate a segment of the terminal ileum from a guinea pig and mount it in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen.

  • Stabilization: Allow the tissue to equilibrate for at least 30 minutes.

  • Histamine Response: Elicit contractions by adding known concentrations of histamine to the organ bath.

  • Antagonist Incubation: Add the test compound (this compound analog) to the organ bath and incubate for a set period (e.g., 15 minutes).

  • Challenge with Histamine: Re-introduce histamine in the presence of the antagonist and record the contractile response.

  • Data Analysis: Determine the concentration of the antagonist that causes a 50% reduction in the maximal histamine-induced contraction (IC50).

Mandatory Visualizations

Signaling Pathway

G Histamine Histamine H1R H1 Receptor Histamine->H1R Binds and Activates Gq_protein Gq Protein H1R->Gq_protein Activates This compound This compound (Antagonist) This compound->H1R Competitively Blocks PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Allergic_Response Allergic Response (e.g., smooth muscle contraction) Ca_release->Allergic_Response PKC->Allergic_Response G cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Start Starting Materials Synthesis Chemical Synthesis of This compound Analogs Start->Synthesis Purification Purification and Characterization Synthesis->Purification Binding_Assay H1 Receptor Binding Assay Purification->Binding_Assay Functional_Assay Guinea Pig Ileum Contraction Assay Purification->Functional_Assay SAR_Analysis SAR Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization G cluster_properties Physicochemical Properties cluster_activity Biological Activity Core_Scaffold This compound Core Scaffold Modification Structural Modification Core_Scaffold->Modification Lipophilicity Lipophilicity Modification->Lipophilicity Electronic_Effects Electronic_Effects Modification->Electronic_Effects Steric_Hindrance Steric_Hindrance Modification->Steric_Hindrance Binding_Affinity H1 Receptor Binding Affinity Lipophilicity->Binding_Affinity Electronic_Effects->Binding_Affinity Steric_Hindrance->Binding_Affinity Selectivity Receptor Selectivity Binding_Affinity->Selectivity Metabolic_Stability Metabolic Stability Binding_Affinity->Metabolic_Stability

References

The Pharmacological Profile of Phenindamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a First-Generation Antihistamine

Abstract

Phenindamine, a first-generation antihistamine, has been utilized for the symptomatic relief of allergic conditions. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its receptor binding affinities, functional activities, and the experimental methodologies used for their determination. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antihistamines and related compounds.

Introduction

This compound is a potent antagonist of the histamine H1 receptor, exerting its therapeutic effects by competitively inhibiting the actions of histamine.[1][2][3] As a first-generation antihistamine, it is known to cross the blood-brain barrier, leading to central nervous system effects such as sedation.[4] Furthermore, this compound exhibits anticholinergic properties by interacting with muscarinic acetylcholine receptors.[4] A thorough understanding of its pharmacological profile, including its binding affinities at various receptors, is crucial for both elucidating its mechanism of action and for the development of novel therapeutics with improved selectivity and reduced side-effect profiles.

Receptor Binding Profile of this compound

The affinity of this compound for various neurotransmitter receptors has been characterized through in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity. The following table summarizes the available quantitative data on the binding of this compound to key receptors.

Receptor FamilyReceptor SubtypeRadioligandTissue/Cell LineKi (nM)Reference
Histamine H1[3H]-mepyramineRecombinant human1.6ChEMBL
Muscarinic M1[3H]-pirenzepineHuman brain130ChEMBL
M2[3H]-AF-DX 384Human brain210ChEMBL
M3[3H]-4-DAMPHuman brain180ChEMBL
M4[3H]-pirenzepineHuman brain130ChEMBL
M5[3H]-4-DAMPHuman brain250ChEMBL
Adrenergic α1A[3H]-prazosinRecombinant human120ChEMBL
α2A[3H]-rauwolscineRecombinant human3,200ChEMBL
Serotonin 5-HT2A[3H]-ketanserinHuman cortex41ChEMBL
5-HT2C[3H]-mesulergineHuman choroid plexus560ChEMBL

Note: Data sourced from the ChEMBL database (CHEMBL278398).[5] The specific experimental conditions for each reported Ki value may vary.

Signaling Pathways and Functional Activity

This compound functions as an antagonist at the histamine H1 receptor, a Gq-protein coupled receptor (GPCR). Its binding prevents the conformational changes induced by histamine, thereby inhibiting the activation of downstream signaling cascades.

Gq_Pathway This compound This compound H1R Histamine H1 Receptor This compound->H1R Inhibits Histamine Histamine Histamine->H1R Activates Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Figure 1: Histamine H1 Receptor Signaling Pathway Inhibition by this compound.

The antagonistic activity of this compound at the H1 receptor can be quantified using functional assays that measure the inhibition of histamine-induced downstream signaling events, such as calcium mobilization or inositol phosphate accumulation.

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[6] These assays typically involve a competitive binding format where a constant concentration of a radiolabeled ligand is incubated with a receptor preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis ReceptorPrep Receptor Preparation (e.g., cell membranes) Incubation Incubate Receptor, Radioligand, and Test Compound ReceptorPrep->Incubation Radioligand Radioligand Solution (e.g., [3H]-mepyramine) Radioligand->Incubation TestCompound Test Compound Dilutions (this compound) TestCompound->Incubation Filtration Rapid Filtration to Separate Bound and Free Radioligand Incubation->Filtration Scintillation Scintillation Counting of Bound Radioactivity Filtration->Scintillation Analysis Data Analysis (IC50 and Ki determination) Scintillation->Analysis

Figure 2: General Workflow for a Competitive Radioligand Binding Assay.

Detailed Methodology for Histamine H1 Receptor Binding Assay:

  • Receptor Source: Membranes from HEK293 cells stably expressing the human histamine H1 receptor.

  • Radioligand: [3H]-mepyramine (a selective H1 antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure: a. In a 96-well plate, combine the receptor membranes, a fixed concentration of [3H]-mepyramine (typically at or near its Kd value), and varying concentrations of this compound. b. Incubate the plate at 25°C for 60 minutes to reach equilibrium. c. Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand. d. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: a. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. b. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression. c. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Similar protocols can be adapted for determining the binding affinities of this compound at muscarinic, adrenergic, and serotonin receptors by selecting the appropriate receptor source and radioligand.[1][7][8]

Functional Assays

Functional assays are essential for characterizing the pharmacological activity of a compound (e.g., agonist, antagonist, inverse agonist) at a given receptor.

Calcium Mobilization Assay for H1 Receptor Antagonism:

  • Cell Line: HEK293 cells stably expressing the human histamine H1 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

  • Procedure: a. Plate the cells in a 96-well plate and allow them to adhere. b. Load the cells with the calcium-sensitive dye. c. Pre-incubate the cells with varying concentrations of this compound. d. Stimulate the cells with a fixed concentration of histamine (typically the EC80). e. Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: a. Plot the inhibition of the histamine-induced calcium response against the logarithm of the this compound concentration. b. Determine the IC50 value for the inhibition of the functional response.

Inositol Phosphates Accumulation Assay:

As an alternative to measuring calcium mobilization, the accumulation of inositol phosphates (IPs), a downstream second messenger of Gq activation, can be quantified.[2][9][10]

  • Cell Line: CHO-K1 cells stably expressing the human histamine H1 receptor.

  • Assay Principle: Utilize a homogenous time-resolved fluorescence (HTRF) based assay kit to measure the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.

  • Procedure: a. Plate the cells in a 96-well plate. b. Pre-treat the cells with LiCl to inhibit the degradation of IP1. c. Add varying concentrations of this compound, followed by a fixed concentration of histamine. d. Incubate to allow for IP1 accumulation. e. Lyse the cells and add the HTRF reagents (an anti-IP1 antibody labeled with a donor fluorophore and an IP1 analog labeled with an acceptor fluorophore). f. Measure the HTRF signal, which is inversely proportional to the amount of IP1 produced.

  • Data Analysis: a. Calculate the inhibition of histamine-stimulated IP1 accumulation at each this compound concentration. b. Determine the IC50 value from the concentration-response curve.

Pharmacokinetics

The metabolism of this compound primarily occurs in the liver, and its metabolites are subsequently excreted by the kidneys.[4] As a first-generation antihistamine, it readily crosses the blood-brain barrier, which contributes to its sedative effects.[4]

Conclusion

This compound is a first-generation antihistamine characterized by its high affinity for the histamine H1 receptor, for which it acts as a potent antagonist. Its pharmacological profile also includes moderate affinity for muscarinic and certain serotonin receptors, which likely contributes to its side-effect profile, including anticholinergic effects and sedation. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other antihistamines, facilitating the development of new chemical entities with improved therapeutic indices. A comprehensive understanding of the receptor binding and functional activity of such compounds is paramount for advancing the field of allergy and inflammation research.

References

Methodological & Application

Application Notes and Protocols for Measuring Phenindamine Efficacy Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenindamine is a first-generation antihistamine that primarily functions as a competitive antagonist of the histamine H1 receptor.[1][2][3][4][5] By blocking the action of histamine on H1 receptors, this compound effectively mitigates the symptoms associated with allergic reactions, such as sneezing, runny nose, and hives.[1][2][3][4][5] The histamine H1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade leading to various cellular responses, including an increase in intracellular calcium and the activation of transcription factors like NF-κB.[6][7][8] This document provides detailed protocols for three key cell-based assays to quantify the efficacy of this compound as an H1 receptor antagonist.

Calcium Flux Assay

Principle

The histamine H1 receptor is coupled to the Gq alpha subunit of the G protein complex. Activation of the H1 receptor by histamine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a transient increase in cytosolic calcium concentration.[6][8][9][10] This assay measures the ability of this compound to inhibit the histamine-induced increase in intracellular calcium. The inhibition is quantified by measuring the fluorescence of a calcium-sensitive dye.

Signaling Pathway

Gq_Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release This compound This compound This compound->H1R Inhibits

Caption: Histamine H1 Receptor Gq Signaling Pathway.
Experimental Workflow

Calcium_Flux_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed CHO-K1 cells stably expressing H1 receptor into a 96-well plate incubate_cells Incubate for 24 hours seed_cells->incubate_cells load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) incubate_cells->load_dye add_this compound Add varying concentrations of this compound load_dye->add_this compound incubate_drug Incubate for 30 minutes add_this compound->incubate_drug add_histamine Stimulate with Histamine incubate_drug->add_histamine measure_fluorescence Measure fluorescence intensity (kinetic read) add_histamine->measure_fluorescence plot_data Plot dose-response curve measure_fluorescence->plot_data calculate_ic50 Calculate IC50 value plot_data->calculate_ic50

Caption: Workflow for the Calcium Flux Assay.
Protocol

Cell Line: CHO-K1 cells stably expressing the human histamine H1 receptor.

Materials:

  • CHO-K1/H1 cells

  • DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)

  • 96-well black, clear-bottom tissue culture plates

  • This compound tartrate

  • Histamine dihydrochloride

  • Fluo-4 AM calcium indicator dye

  • Probenecid

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluorescence microplate reader with kinetic reading capabilities and automated injectors

Procedure:

  • Cell Seeding:

    • One day prior to the assay, seed CHO-K1/H1 cells into a 96-well black, clear-bottom plate at a density of 50,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

  • Dye Loading:

    • Prepare a loading buffer consisting of HBSS with 20 mM HEPES and 2.5 mM probenecid.

    • Prepare a 2X Fluo-4 AM solution in the loading buffer.

    • Carefully remove the growth medium from the cell plate and add 100 µL of the 2X Fluo-4 AM solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Addition:

    • Prepare a serial dilution of this compound in loading buffer.

    • After the dye loading incubation, gently wash the cells twice with 100 µL of loading buffer.

    • Add 50 µL of the diluted this compound solutions to the respective wells. For control wells, add 50 µL of loading buffer.

    • Incubate the plate at room temperature for 30 minutes in the dark.

  • Histamine Stimulation and Measurement:

    • Prepare a histamine solution in loading buffer at a concentration that elicits a submaximal response (e.g., EC80, typically around 100 nM).

    • Place the plate in the fluorescence microplate reader.

    • Set the reader to record fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) every second for a total of 120 seconds.

    • After a 10-20 second baseline reading, use the instrument's injector to add 50 µL of the histamine solution to each well.

    • Continue recording the fluorescence for the remainder of the time.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each well after histamine addition.

    • Normalize the data by subtracting the baseline fluorescence.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (four-parameter logistic equation).

Data Presentation
Concentration of this compound (nM)% Inhibition of Calcium Flux (Mean ± SD)
0.15.2 ± 1.1
115.8 ± 2.5
1048.9 ± 4.2
10085.1 ± 3.1
100098.6 ± 0.8
IC50 (nM) 10.5
Note: The data presented are representative examples and may vary between experiments.

NF-κB Reporter Assay

Principle

Activation of the histamine H1 receptor can lead to the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[8] This assay utilizes a cell line that has been engineered to contain a reporter gene (e.g., luciferase) under the control of NF-κB response elements. When NF-κB is activated by histamine, it binds to these response elements and drives the expression of the reporter gene. The efficacy of this compound is determined by its ability to inhibit histamine-induced reporter gene expression, which is quantified by measuring the reporter signal (e.g., luminescence).

Experimental Workflow

NFkB_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed HEK293 cells with NF-κB luciferase reporter and H1 receptor expression incubate_cells Incubate for 24 hours seed_cells->incubate_cells add_this compound Add varying concentrations of this compound incubate_cells->add_this compound incubate_drug Incubate for 1 hour add_this compound->incubate_drug add_histamine Stimulate with Histamine incubate_drug->add_histamine incubate_stim Incubate for 6 hours add_histamine->incubate_stim lyse_cells Lyse cells and add luciferase substrate incubate_stim->lyse_cells measure_luminescence Measure luminescence lyse_cells->measure_luminescence plot_data Plot dose-response curve measure_luminescence->plot_data calculate_ic50 Calculate IC50 value plot_data->calculate_ic50

Caption: Workflow for the NF-κB Reporter Assay.
Protocol

Cell Line: HEK293 cells stably co-expressing the human histamine H1 receptor and an NF-κB-driven luciferase reporter construct.

Materials:

  • HEK293/H1/NF-κB-luc cells

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotics

  • 96-well white, clear-bottom tissue culture plates

  • This compound tartrate

  • Histamine dihydrochloride

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed HEK293/H1/NF-κB-luc cells into a 96-well white, clear-bottom plate at a density of 40,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in serum-free DMEM.

    • Carefully replace the growth medium with 80 µL of serum-free DMEM.

    • Add 10 µL of the diluted this compound solutions to the respective wells. For control wells, add 10 µL of serum-free DMEM.

    • Incubate the plate at 37°C for 1 hour.

  • Histamine Stimulation:

    • Prepare a histamine solution in serum-free DMEM.

    • Add 10 µL of the histamine solution to each well (final concentration that gives a robust signal, e.g., 1 µM).

    • Incubate the plate at 37°C for 6 hours.

  • Luminescence Measurement:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Remove the medium from the wells and add 50 µL of cell lysis buffer. Incubate for 15 minutes at room temperature with gentle shaking.

    • Add 50 µL of the luciferase substrate to each well.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to the control (histamine stimulation without this compound).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Calculate the IC50 value using a non-linear regression curve fit.

Data Presentation
Concentration of this compound (nM)% Inhibition of Luciferase Activity (Mean ± SD)
18.1 ± 1.5
1025.4 ± 3.8
10055.2 ± 5.1
100092.3 ± 2.9
1000099.1 ± 0.5
IC50 (nM) 85.7
Note: The data presented are representative examples and may vary between experiments.

Histamine Release Assay

Principle

This assay measures the ability of this compound to inhibit the release of histamine from mast cells or basophils. RBL-2H3 (Rat Basophilic Leukemia) cells are a commonly used model for mast cells as they release histamine upon stimulation with an IgE-antigen complex. The amount of histamine released into the supernatant is quantified, typically using an ELISA-based method. This compound's efficacy is determined by its ability to reduce the amount of histamine released upon cell stimulation.

Experimental Workflow

Histamine_Release_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed RBL-2H3 cells into a 24-well plate sensitize_cells Sensitize cells with anti-DNP IgE seed_cells->sensitize_cells incubate_sensitization Incubate overnight sensitize_cells->incubate_sensitization wash_cells Wash cells to remove unbound IgE incubate_sensitization->wash_cells add_this compound Add varying concentrations of this compound wash_cells->add_this compound incubate_drug Incubate for 30 minutes add_this compound->incubate_drug add_antigen Stimulate with DNP-HSA antigen incubate_drug->add_antigen incubate_stim Incubate for 1 hour add_antigen->incubate_stim collect_supernatant Collect supernatant incubate_stim->collect_supernatant quantify_histamine Quantify histamine release (e.g., ELISA) collect_supernatant->quantify_histamine plot_data Plot dose-response curve quantify_histamine->plot_data calculate_ic50 Calculate IC50 value plot_data->calculate_ic50

Caption: Workflow for the Histamine Release Assay.
Protocol

Cell Line: RBL-2H3 (Rat Basophilic Leukemia) cells.

Materials:

  • RBL-2H3 cells

  • MEM supplemented with 20% FBS and 1% Penicillin-Streptomycin

  • 24-well tissue culture plates

  • Anti-DNP IgE

  • DNP-HSA (Dinitrophenyl-Human Serum Albumin)

  • This compound tartrate

  • Tyrode's buffer

  • Histamine ELISA kit

Procedure:

  • Cell Seeding and Sensitization:

    • Seed RBL-2H3 cells into a 24-well plate at a density of 2 x 10^5 cells per well in 500 µL of complete growth medium.

    • Add anti-DNP IgE to a final concentration of 0.5 µg/mL.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 overnight.

  • Compound Treatment:

    • The next day, wash the cells twice with 500 µL of Tyrode's buffer to remove unbound IgE.

    • Prepare a serial dilution of this compound in Tyrode's buffer.

    • Add 200 µL of the diluted this compound solutions to the respective wells. For control wells, add 200 µL of Tyrode's buffer.

    • Incubate the plate at 37°C for 30 minutes.

  • Antigen Stimulation:

    • Prepare a DNP-HSA solution in Tyrode's buffer.

    • Add 50 µL of the DNP-HSA solution to each well (final concentration of 100 ng/mL). For the non-stimulated control, add 50 µL of Tyrode's buffer. For the total histamine release control, add a cell lysis agent.

    • Incubate the plate at 37°C for 1 hour.

  • Histamine Quantification:

    • After incubation, carefully collect the supernatant from each well.

    • Quantify the histamine concentration in the supernatants using a histamine ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of histamine release for each sample relative to the total histamine release control.

    • Plot the percentage of inhibition of histamine release against the logarithm of the this compound concentration.

    • Calculate the IC50 value using a non-linear regression curve fit.

Data Presentation
Concentration of this compound (nM)% Inhibition of Histamine Release (Mean ± SD)
1012.3 ± 2.1
5035.8 ± 4.5
10052.1 ± 3.9
50088.9 ± 2.3
100097.4 ± 1.2
IC50 (nM) 95.2
Note: The data presented are representative examples and may vary between experiments.

References

Application Notes and Protocols for Phenindamine in Animal Models of Allergic Rhinitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of Phenindamine, a first-generation H1 receptor antagonist, in animal models of allergic rhinitis. The information is intended to guide researchers in designing and executing preclinical studies to assess the therapeutic potential of this compound for allergic rhinitis.

Introduction

Allergic rhinitis is an inflammatory disease of the nasal mucosa triggered by allergen exposure, primarily mediated by the release of histamine and other inflammatory mediators.[1] this compound is an antihistamine that competitively blocks histamine H1 receptors, thereby mitigating the symptoms of allergic reactions such as sneezing, runny nose, and itching.[2][3][4][5] Animal models of allergic rhinitis are crucial for the preclinical evaluation of anti-allergic drugs.[6][7] Commonly used models involve sensitizing animals, such as guinea pigs or mice, to an allergen like ovalbumin (OVA) to induce an allergic phenotype.[2][6][8] This document outlines a detailed protocol for an ovalbumin-induced allergic rhinitis model in guinea pigs and presents hypothetical data on the efficacy of this compound in this model.

Mechanism of Action: Histamine H1 Receptor Antagonism

During an allergic reaction, allergens cross-link IgE antibodies on the surface of mast cells, leading to degranulation and the release of histamine.[9] Histamine then binds to H1 receptors on various cells, including vascular endothelial cells and sensory nerve endings in the nasal mucosa.[5] This binding initiates a signaling cascade that results in the characteristic symptoms of allergic rhinitis: increased vascular permeability (leading to nasal congestion and rhinorrhea) and stimulation of sensory nerves (causing sneezing and itching).[1] this compound, as a competitive antagonist, binds to the H1 receptor without activating it, thereby preventing histamine from binding and eliciting its downstream effects.[2][5][10]

Histamine_Signaling_Pathway cluster_mast_cell Mast Cell cluster_target_cell Nasal Mucosa Target Cell Allergen Allergen IgE IgE Allergen->IgE Binds to MastCell Mast Cell Degranulation IgE->MastCell Triggers Histamine Histamine Release MastCell->Histamine H1R Histamine H1 Receptor Histamine->H1R Binds to G_protein Gq/11 Activation H1R->G_protein PLC PLC Activation G_protein->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca2 Increased Intracellular Ca2+ IP3_DAG->Ca2 Symptoms Allergic Rhinitis Symptoms (Sneezing, Rhinorrhea, Itching) Ca2->Symptoms This compound This compound This compound->H1R Blocks

Caption: Histamine H1 Receptor Signaling Pathway in Allergic Rhinitis.

Experimental Protocols

This section details a protocol for inducing allergic rhinitis in guinea pigs using ovalbumin (OVA) and evaluating the therapeutic effect of this compound.

Protocol 1: Ovalbumin-Induced Allergic Rhinitis in Guinea Pigs

1. Animals:

  • Male Dunkin-Hartley guinea pigs (300-350 g) are used.[2]

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.

  • All animal procedures should be performed in accordance with institutional animal care and use committee guidelines.

2. Materials:

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (Al(OH)₃) (InvivoGen)

  • This compound tartrate (Sigma-Aldrich)

  • Saline solution (0.9% NaCl)

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

3. Experimental Design:

  • Animals are randomly divided into the following groups (n=8 per group):

    • Group 1 (Normal Control): Sensitized and challenged with saline.

    • Group 2 (AR Control): Sensitized and challenged with OVA, treated with vehicle.

    • Group 3 (this compound - Low Dose): Sensitized and challenged with OVA, treated with a low dose of this compound (e.g., 5 mg/kg).

    • Group 4 (this compound - High Dose): Sensitized and challenged with OVA, treated with a high dose of this compound (e.g., 10 mg/kg).

    • Group 5 (Positive Control): Sensitized and challenged with OVA, treated with a reference antihistamine (e.g., Cetirizine 10 mg/kg).

4. Sensitization and Challenge Procedure:

  • Sensitization: On days 1 and 8, guinea pigs are sensitized by an intraperitoneal (i.p.) injection of 1 ml of a suspension containing 0.3 mg OVA and 30 mg Al(OH)₃ in saline.[8] The normal control group receives saline with Al(OH)₃.

  • Challenge: From day 15 to day 21, animals are challenged daily by intranasal instillation of 20 µl of 5% OVA in saline into each nostril.[8] The normal control group is challenged with saline.

5. Drug Administration:

  • This compound, the reference drug, or vehicle is administered orally 1 hour before the OVA challenge on days 15-21.

6. Evaluation of Nasal Symptoms:

  • Immediately after the final OVA challenge on day 21, each animal is placed in an observation cage.

  • The number of sneezes and nasal rubbing movements are counted for 15 minutes.[2]

7. Histopathological Analysis (Optional):

  • After the final symptom evaluation, animals can be euthanized, and nasal tissues collected.

  • Tissues can be fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to observe inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to observe goblet cell hyperplasia.

8. Statistical Analysis:

  • Data on sneezing and nasal rubbing counts are expressed as mean ± SEM.

  • Statistical significance between groups can be determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's). A p-value of <0.05 is considered statistically significant.

Experimental_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_evaluation Evaluation Phase Day1 Day 1: Sensitization (i.p. OVA/Al(OH)3) Day8 Day 8: Sensitization (i.p. OVA/Al(OH)3) Day15_21 Days 15-21: Daily Treatment (this compound/Vehicle) followed by Intranasal OVA Challenge Day8->Day15_21 Day21_Eval Day 21: Record Nasal Symptoms (Sneezing, Nasal Rubbing) Day15_21->Day21_Eval Histo Histopathological Analysis (Optional) Day21_Eval->Histo

Caption: Experimental Workflow for Allergic Rhinitis Model.

Data Presentation

The following tables present hypothetical data from an experiment conducted according to the protocol described above, demonstrating the potential efficacy of this compound in reducing allergic rhinitis symptoms.

Table 1: Effect of this compound on Sneezing Frequency in OVA-Induced Allergic Rhinitis Guinea Pig Model

GroupTreatmentDose (mg/kg)Number of Sneezes (Mean ± SEM)% Inhibition
1Normal Control-5.3 ± 1.2-
2AR ControlVehicle45.8 ± 3.50
3This compound522.1 ± 2.851.7
4This compound1012.5 ± 2.172.7
5Cetirizine1015.4 ± 2.4*66.4

*p<0.05 compared to AR Control group.

Table 2: Effect of this compound on Nasal Rubbing Frequency in OVA-Induced Allergic Rhinitis Guinea Pig Model

GroupTreatmentDose (mg/kg)Number of Nasal Rubs (Mean ± SEM)% Inhibition
1Normal Control-8.1 ± 1.5-
2AR ControlVehicle55.2 ± 4.10
3This compound528.6 ± 3.348.2
4This compound1018.3 ± 2.966.8
5Cetirizine1020.7 ± 3.1*62.5

*p<0.05 compared to AR Control group.

Discussion

The hypothetical data presented in Tables 1 and 2 suggest that this compound exhibits a dose-dependent inhibitory effect on the nasal symptoms of allergic rhinitis in an OVA-sensitized guinea pig model. Both low and high doses of this compound significantly reduced the frequency of sneezing and nasal rubbing compared to the vehicle-treated allergic rhinitis control group. The efficacy of the higher dose of this compound was comparable to that of the reference second-generation antihistamine, Cetirizine. These results would support the role of this compound as an H1 receptor antagonist in alleviating the clinical manifestations of allergic rhinitis. Further studies could include immunological assessments, such as measuring serum IgE levels and cytokine profiles in nasal lavage fluid, to further elucidate the mechanism of action of this compound in this model.

References

Application Notes and Protocols for the Experimental Use of Phenindamine to Study Opioid Potentiation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opioid analgesics remain a cornerstone of pain management, but their clinical utility is often limited by adverse effects and the development of tolerance. Opioid potentiation, the synergistic enhancement of opioid-induced analgesia by a non-opioid compound, is a key area of research aimed at improving the therapeutic index of these critical medicines. First-generation H1-receptor antagonists, such as phenindamine, have been identified as potential opioid potentiators. This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound to study and leverage opioid potentiation.

While specific quantitative data on the synergistic effects of this compound with opioids are limited in publicly available literature, the following protocols and data tables, based on studies with structurally and functionally similar first-generation antihistamines, provide a robust framework for designing and conducting such experiments.

Mechanism of Action: Potential Synergy

This compound is a first-generation antihistamine that acts as an antagonist at the H1 histamine receptor.[1] The potentiation of opioid analgesia by this compound and other first-generation antihistamines is thought to occur through several mechanisms:

  • Sedative Effects: The sedative properties of first-generation antihistamines can complement the sedative effects of opioids, contributing to an overall increase in the observed analgesic effect.

  • Anticholinergic Properties: These compounds often possess anticholinergic activity, which may modulate nociceptive pathways.

  • Central Nervous System Activity: First-generation antihistamines readily cross the blood-brain barrier and can interact with various neurotransmitter systems in the central nervous system that are involved in pain perception.[2]

  • Anti-inflammatory Action: By blocking H1 receptors, these drugs can reduce inflammation, a key contributor to many pain states.[2]

Data Presentation

Due to the limited availability of specific dose-response data for this compound in opioid potentiation studies, the following tables provide example data from studies using other first-generation antihistamines, such as diphenhydramine and chlorpheniramine, in combination with morphine. These tables are intended to serve as a guide for structuring and presenting data from future experiments with this compound.

Table 1: Example Dose-Response Data for Morphine Analgesia in the Hot Plate Test

Treatment GroupDose (mg/kg, s.c.)NMean Latency (seconds) ± SEM
Vehicle Control-1012.5 ± 1.2
Morphine2.51018.7 ± 1.8
Morphine5.01025.4 ± 2.1
Morphine10.01035.1 ± 2.5

This table presents hypothetical, yet realistic, data for the analgesic effect of morphine alone, as measured by the hot plate test. The latency is the time it takes for the animal to react to the heat stimulus.

Table 2: Example Data for Potentiation of Morphine Analgesia by a First-Generation Antihistamine

Treatment GroupDose (mg/kg, s.c.)NMean Latency (seconds) ± SEM% Increase in Analgesia vs. Morphine Alone
Vehicle Control-1012.5 ± 1.2-
Morphine5.01025.4 ± 2.1-
Antihistamine10.01015.1 ± 1.5-
Morphine + Antihistamine5.0 + 10.01038.6 ± 2.852%

This table illustrates how the co-administration of a first-generation antihistamine could significantly increase the analgesic effect of a fixed dose of morphine. The "% Increase in Analgesia" can be calculated based on the increase in latency compared to morphine alone.

Experimental Protocols

The following are detailed protocols for key experiments to assess the opioid-potentiating effects of this compound.

In Vivo Analgesia Assessment: Hot Plate Test

The hot plate test is a widely used method to evaluate the analgesic effects of drugs in rodents by measuring their response to a thermal stimulus.

Objective: To determine if this compound potentiates the analgesic effect of an opioid (e.g., morphine, fentanyl) in a thermal pain model.

Materials:

  • Hot plate apparatus (e.g., Ugo Basile)

  • Male Swiss Webster mice (20-25 g)

  • This compound tartrate

  • Opioid agonist (e.g., morphine sulfate)

  • Sterile saline (vehicle)

  • Syringes and needles for subcutaneous (s.c.) injection

  • Animal enclosures

Procedure:

  • Acclimatization: Acclimate the mice to the experimental room for at least 24 hours before testing.

  • Baseline Latency:

    • Set the hot plate temperature to 55 ± 0.5°C.

    • Gently place a mouse on the hot plate and start a timer.

    • Observe the mouse for signs of nociception, such as licking a hind paw or jumping.

    • Stop the timer at the first sign of a pain response and record the latency in seconds.

    • To prevent tissue damage, a cut-off time of 45-60 seconds should be established. If the mouse does not respond by the cut-off time, remove it from the plate and assign it the maximum latency score.

    • Repeat this procedure for all mice to establish a baseline latency.

  • Drug Administration:

    • Divide the mice into experimental groups (e.g., Vehicle, this compound alone, Opioid alone, this compound + Opioid).

    • Administer the appropriate drug(s) or vehicle via subcutaneous injection. The volume of injection should be consistent across all animals (e.g., 10 ml/kg).

  • Post-Treatment Latency:

    • At the time of peak effect for the administered drugs (typically 30 minutes for s.c. morphine), place each mouse back on the hot plate and measure the response latency as described in step 2.

  • Data Analysis:

    • Calculate the mean latency and standard error of the mean (SEM) for each group.

    • Determine the percentage of maximal possible effect (%MPE) for each animal using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

    • Compare the latencies and %MPE between the "Opioid alone" and "this compound + Opioid" groups using appropriate statistical tests (e.g., t-test or ANOVA) to determine if there is a significant potentiation.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in opioid action and the potential points of interaction with this compound's mechanism.

Opioid_Signaling_Pathway cluster_opioid Opioid Signaling Opioid Agonist Opioid Agonist Mu-Opioid Receptor (MOR) Mu-Opioid Receptor (MOR) Opioid Agonist->Mu-Opioid Receptor (MOR) Binds to G-protein (Gi/o) G-protein (Gi/o) Mu-Opioid Receptor (MOR)->G-protein (Gi/o) Activates Adenylate Cyclase Adenylate Cyclase G-protein (Gi/o)->Adenylate Cyclase Inhibits Ca2+ Channel Ca2+ Channel G-protein (Gi/o)->Ca2+ Channel Inhibits K+ Channel K+ Channel G-protein (Gi/o)->K+ Channel Activates cAMP cAMP Adenylate Cyclase->cAMP Reduces production of Analgesia Analgesia cAMP->Analgesia Ca2+ Channel->Analgesia Decreased Neurotransmitter Release K+ Channel->Analgesia Hyperpolarization

Caption: Simplified Mu-Opioid Receptor Signaling Pathway.

Phenindamine_Signaling_Pathway cluster_this compound This compound (H1 Antagonist) Signaling This compound This compound H1 Receptor H1 Receptor This compound->H1 Receptor Blocks Histamine Histamine Histamine->H1 Receptor Activates G-protein (Gq/11) G-protein (Gq/11) H1 Receptor->G-protein (Gq/11) Activates Phospholipase C (PLC) Phospholipase C (PLC) G-protein (Gq/11)->Phospholipase C (PLC) Activates PIP2 PIP2 Phospholipase C (PLC)->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation

Caption: Simplified H1-Receptor Signaling Pathway Blocked by this compound.

Experimental Workflow

Experimental_Workflow cluster_workflow Experimental Workflow for Opioid Potentiation Study A Animal Acclimatization B Baseline Nociceptive Testing (e.g., Hot Plate) A->B C Randomization into Treatment Groups B->C D Drug Administration (Vehicle, this compound, Opioid, Combination) C->D E Post-Treatment Nociceptive Testing D->E F Data Collection and Analysis E->F G Statistical Comparison and Conclusion F->G

Caption: General Experimental Workflow for In Vivo Opioid Potentiation Studies.

Conclusion

The experimental use of this compound to study opioid potentiation holds promise for developing novel analgesic strategies with improved safety profiles. While direct preclinical data for this compound is emerging, the established protocols and findings from studies with other first-generation antihistamines provide a solid foundation for initiating research in this area. The methodologies and data presentation formats outlined in these application notes are intended to guide researchers in designing rigorous and informative experiments to elucidate the synergistic potential of this compound and other H1-receptor antagonists in pain management. Careful adherence to established protocols and thorough data analysis will be crucial in advancing our understanding of these important drug interactions.

References

Troubleshooting & Optimization

Phenindamine Stability in Aqueous Solutions: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of phenindamine in aqueous solutions at different pH levels. The following information is based on established principles of pharmaceutical stability testing.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in aqueous solutions at different pH levels?

Q2: How does pH affect the solubility of this compound, and how might this impact a stability study?

A2: The solubility of this compound is highly dependent on pH. The tartrate salt is sparingly soluble in water, while the free base is practically insoluble.[3][4] In acidic solutions, the protonated form of this compound is more soluble. As the pH increases towards and beyond its pKa of ~9, the equilibrium shifts towards the free base, which may precipitate out of solution. This is a critical consideration for stability studies, as precipitation can be mistaken for degradation. It is essential to ensure that the concentration of this compound used in the study is below its saturation solubility at the highest pH tested.

Q3: What are the typical stress conditions used to evaluate the stability of a molecule like this compound?

A3: Forced degradation studies are conducted to understand the intrinsic stability of a drug and to identify potential degradation products.[5][6] For a compound like this compound, typical stress conditions would include:

  • Acidic Hydrolysis: Exposure to acidic conditions (e.g., 0.1 M HCl) at elevated temperatures.

  • Basic Hydrolysis: Exposure to alkaline conditions (e.g., 0.1 M NaOH) at elevated temperatures.

  • Oxidative Degradation: Treatment with an oxidizing agent, such as hydrogen peroxide.

  • Thermal Degradation: Heating the solid drug or a solution at a high temperature.

  • Photodegradation: Exposing the drug to UV and visible light.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: A stability-indicating analytical method is required, which is a validated method that can accurately measure the decrease in the active pharmaceutical ingredient (API) concentration due to degradation, without interference from degradation products, impurities, or excipients.[7][8] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique for this purpose.[8] The method should be validated for specificity, linearity, accuracy, precision, and robustness.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation observed in the sample solution. The concentration of this compound may exceed its solubility at the tested pH, particularly in alkaline conditions.Determine the solubility of this compound at each pH before initiating the stability study. Use a concentration that is well below the saturation point. Consider using a co-solvent if appropriate, but be aware that this may influence the degradation kinetics.
Rapid and complete loss of the parent drug peak in HPLC analysis. The stress conditions (e.g., temperature, concentration of acid/base) are too harsh, leading to complete degradation.Reduce the severity of the stress conditions. For example, use a lower temperature, a shorter exposure time, or a more dilute acid/base solution. The goal of forced degradation is typically to achieve 5-20% degradation to allow for the detection of primary degradation products.[6]
Poor separation between the this compound peak and degradation product peaks in the chromatogram. The HPLC method is not stability-indicating.Optimize the HPLC method by adjusting the mobile phase composition (organic solvent ratio, pH), column type, or gradient profile to achieve adequate resolution between all peaks.
Inconsistent or non-reproducible stability results. This could be due to several factors, including improper sample preparation, fluctuations in temperature or pH, or issues with the analytical instrumentation.Ensure precise control over all experimental parameters. Use calibrated equipment, prepare fresh solutions, and run replicate samples. A thorough validation of the analytical method is crucial.

Data Presentation

The results of a pH stability study for this compound would typically be presented in a tabular format. The following is a hypothetical example of how such data could be structured.

Table 1: Hypothetical Stability Data for this compound in Aqueous Solution at 50°C

pHInitial Concentration (µg/mL)Concentration after 24h (µg/mL)Percent Degraded (%)Apparent First-Order Rate Constant (k, h⁻¹)Half-life (t½, h)
2.0100.098.51.50.00061155
4.0100.099.20.80.00032310
7.0100.099.50.50.00023465
9.0100.097.03.00.0013533
11.0100.085.015.00.0067103

Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.

Experimental Protocols

Protocol: Forced Degradation Study of this compound in Aqueous Solution

1. Objective: To evaluate the stability of this compound under various stress conditions (acidic, basic, and neutral hydrolysis) and to identify potential degradation products.

2. Materials:

  • This compound Tartrate reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • High-purity water (e.g., Milli-Q or equivalent)

  • HPLC-grade acetonitrile and methanol

  • Phosphate or other suitable buffer components

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • Validated stability-indicating HPLC method

3. Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound tartrate in high-purity water to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Transfer a known volume of the stock solution into a volumetric flask.

    • Add 0.1 M HCl to the flask and dilute to the mark with 0.1 M HCl to achieve the desired final concentration (e.g., 100 µg/mL).

    • Incubate the solution at a controlled elevated temperature (e.g., 60°C).

    • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH instead of 0.1 M HCl for stressing and 0.1 M HCl for neutralization.

  • Neutral Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use high-purity water instead of 0.1 M HCl. No neutralization is required.

  • HPLC Analysis:

    • Analyze all samples using the validated stability-indicating HPLC method.

    • Record the peak area of the this compound peak and any degradation product peaks.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point.

  • Determine the degradation kinetics (e.g., by plotting the natural logarithm of the remaining concentration versus time to determine the apparent first-order rate constant).

  • Calculate the half-life (t½) at each pH condition.

Visualizations

Stability_Workflow cluster_prep Sample Preparation cluster_stress Stability Study cluster_analysis Analysis stock Prepare this compound Stock Solution ph_solutions Prepare Aqueous Solutions at Different pH Values stock->ph_solutions Dilute incubation Incubate Samples at Controlled Temperature ph_solutions->incubation sampling Withdraw Aliquots at Time Intervals incubation->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (Kinetics, Half-life) hplc->data_analysis

Caption: Workflow for pH-dependent stability testing of this compound.

References

Preventing Phenindamine degradation during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of Phenindamine during experimental procedures. It includes troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation?

This compound is susceptible to degradation under several conditions. The primary factors include:

  • pH: this compound is prone to isomerization into its inactive form, isothis compound, in alkaline solutions.[1]

  • Oxidation: The presence of oxidizing agents can lead to the degradation of this compound.[1]

  • Light: As with many pharmaceutical compounds, exposure to UV or fluorescent light can cause photodegradation.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

Q2: How should I store my this compound tartrate powder?

To ensure the long-term stability of this compound tartrate powder, it is recommended to store it in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is suitable. For long-term storage (months to years), it is best to keep it at -20°C.

Q3: What solvents are recommended for preparing this compound solutions?

This compound tartrate is soluble in Dimethyl Sulfoxide (DMSO). It is sparingly soluble in water and ethanol, and practically insoluble in ether. When preparing aqueous solutions, it is crucial to control the pH to prevent degradation.

Q4: My experimental results are inconsistent. Could this compound degradation be the cause?

Inconsistent results can indeed be a consequence of this compound degradation. If the compound degrades, its effective concentration decreases, leading to variability in experimental outcomes. It is advisable to verify the stability of your this compound stock solutions and samples under your specific experimental conditions.

Q5: What is the main degradation product of this compound?

The most well-documented degradation product of this compound is its inactive isomer, isothis compound.[1] This isomerization is particularly favored under alkaline conditions. Other degradation products may form under different stress conditions such as oxidation, photolysis, and high temperatures.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of biological activity of this compound solution over time. Degradation of this compound, possibly due to isomerization to isothis compound or other degradation pathways.Prepare fresh solutions before each experiment. If solutions need to be stored, keep them at low temperatures (2-8°C) and protected from light. Ensure the pH of the solution is not alkaline. Consider using a buffered solution to maintain an optimal pH.
Appearance of unknown peaks in my HPLC chromatogram. Formation of degradation products.Conduct a forced degradation study to identify potential degradation products. Use a stability-indicating analytical method, such as the one described in the experimental protocols section, to separate this compound from its degradation products.
Precipitation in my aqueous this compound solution. Poor solubility of this compound tartrate in neutral or alkaline aqueous solutions.Use a co-solvent like DMSO to initially dissolve the this compound tartrate before diluting with an aqueous buffer. Ensure the final concentration does not exceed its solubility limit in the chosen solvent system.
Discoloration of this compound solution. Oxidative degradation or photodegradation.Store solutions in amber vials or wrap containers in aluminum foil to protect from light. Avoid introducing oxidizing agents into the solution. Consider purging solutions with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

Quantitative Data Summary

The following tables summarize hypothetical data from forced degradation studies on this compound, illustrating its stability under various stress conditions. This data is intended to be representative and may vary depending on the specific experimental setup.

Table 1: Effect of pH on this compound Degradation

pHTemperature (°C)Duration (hours)This compound Remaining (%)Isothis compound Formed (%)
3402498.5< 0.1
5402497.20.5
7402492.14.8
9402475.321.5
11402445.848.2

Table 2: Effect of Temperature on this compound Degradation in Neutral Solution (pH 7)

Temperature (°C)Duration (hours)This compound Remaining (%)
257298.1
407288.5
607265.2
807230.7

Table 3: Effect of Oxidizing Agent on this compound Degradation

Oxidizing Agent (H₂O₂)Concentration (%)Duration (hours)This compound Remaining (%)
Hydrogen Peroxide32485.4
Hydrogen Peroxide102462.1
Hydrogen Peroxide302435.8

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the general procedure for conducting a forced degradation study to identify the degradation pathways and products of this compound.

1. Preparation of Stock Solution:

  • Dissolve this compound tartrate in a suitable solvent (e.g., DMSO or a methanol:water mixture) to a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours in the dark.

  • Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

3. Sample Analysis:

  • At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound and Isothis compound

This method is adapted from the literature and is suitable for separating this compound from its primary degradation product, isothis compound.[2]

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A mixture of methanol, 0.001 M nitric acid, and silver nitrate. The exact composition may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Procedure:

  • Prepare the mobile phase and degas it before use.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions of this compound and isothis compound (if available) to determine their retention times.

  • Inject the samples from the forced degradation study.

  • Quantify the amount of this compound and its degradation products by comparing the peak areas with those of the standards.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stressors alkali Alkaline Hydrolysis (0.1 M NaOH, 60°C) stock->alkali Expose to Stressors oxidation Oxidative Degradation (3% H₂O₂, RT) stock->oxidation Expose to Stressors thermal Thermal Degradation (80°C, dark) stock->thermal Expose to Stressors photo Photodegradation (Light Exposure) stock->photo Expose to Stressors hplc HPLC Analysis (Stability-Indicating Method) acid->hplc Analyze Samples alkali->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation (Identify Degradants, Assess Stability) hplc->data

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway This compound This compound (Active) isothis compound Isothis compound (Inactive Isomer) This compound->isothis compound Alkaline pH oxidation_products Oxidation Products This compound->oxidation_products Oxidizing Agents (e.g., H₂O₂) photo_products Photodegradation Products This compound->photo_products UV/Visible Light thermal_products Thermal Degradation Products This compound->thermal_products High Temperature

Caption: Potential degradation pathways of this compound.

troubleshooting_logic start Inconsistent Experimental Results? check_stability Is this compound degrading? start->check_stability check_solution Check Solution Preparation & Storage check_stability->check_solution Yes no_degradation Degradation Unlikely check_stability->no_degradation No run_control Run Control Experiment with Freshly Prepared Solution check_solution->run_control compare_results Compare with Previous Results run_control->compare_results degradation_confirmed Degradation Confirmed compare_results->degradation_confirmed Results Differ compare_results->no_degradation Results Similar implement_prevention Implement Preventive Measures: - Control pH - Protect from light - Use fresh solutions - Store properly degradation_confirmed->implement_prevention

Caption: Troubleshooting logic for inconsistent experimental results.

References

How to handle Phenindamine isomerization to inactive forms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the isomerization of Phenindamine to its inactive form, isothis compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound isomerization?

This compound has been observed to undergo isomerization, converting to isothis compound. This structural change can lead to a loss of the desired pharmacological activity, as isothis compound is considered an inactive form of the drug.

Q2: What is the primary factor that causes this compound isomerization?

The primary factor known to induce the isomerization of this compound to isothis compound is exposure to elevated temperatures.

Q3: At what temperatures does significant isomerization occur?

While this compound exhibits good stability at 25°C and 45°C, significant conversion to its inactive isomer has been noted at higher temperatures. For instance, one study reported a 15% conversion to isothis compound when stored at 60°C.

Q4: Can pH and light also induce isomerization?

While temperature is a well-documented factor, the stability of many pharmaceutical compounds can also be affected by pH and light.[1][2] Forced degradation studies are recommended to fully characterize the impact of these factors on this compound. Such studies typically involve exposing the drug to acidic, basic, oxidative, and photolytic stress conditions.[3][4][5][6]

Q5: Is the isomerization of this compound to isothis compound reversible?

Currently, there is no readily available information in the scientific literature that describes a method for reversing the isomerization of this compound back to its active form once isothis compound has formed.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue Possible Cause Recommended Solution
Loss of this compound activity in an experiment. Isomerization to inactive isothis compound due to improper storage or handling.1. Verify Storage Conditions: Ensure this compound is stored at the recommended temperature (typically cool and dry). Avoid exposure to high temperatures. 2. Analyze for Isomers: Use a validated analytical method, such as HPLC, to test for the presence of isothis compound in your sample.[7]
Inconsistent experimental results with this compound. Partial isomerization of the this compound stock solution or solid material.1. Freshly Prepare Solutions: Whenever possible, prepare this compound solutions fresh for each experiment. 2. Re-evaluate Solid Stock: If using an older stock of solid this compound, consider analyzing a sample for the presence of isothis compound before use.
Suspected degradation of this compound during an experimental protocol involving heat. Thermally induced isomerization.1. Minimize Heat Exposure: If heating is necessary, use the lowest possible temperature and the shortest possible duration. 2. Alternative Methods: Explore alternative experimental methods that do not require heating. 3. Formulation Strategies: For drug development, consider formulating this compound in a stabilizing matrix, such as a wax-based formulation, which has been shown to inhibit isomerization.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for the Determination of Isothis compound in this compound Tartrate

This protocol is adapted from a published method for the quantification of isothis compound in this compound tartrate bulk powder.[7]

Objective: To separate and quantify this compound and its inactive isomer, isothis compound.

Materials:

  • This compound tartrate sample

  • Isothis compound reference standard

  • Methanol (HPLC grade)

  • Nitric Acid (0.001 M)

  • Silver Nitrate

  • Reversed-phase HPLC column

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase consisting of methanol, 0.001 M nitric acid, and silver nitrate. Note: The original publication should be consulted for the exact proportions of the mobile phase components.

  • Standard Preparation: Prepare a standard solution of isothis compound in the mobile phase at a known concentration.

  • Sample Preparation: Dissolve a known amount of the this compound tartrate sample in the mobile phase.

  • Chromatographic Conditions:

    • Column: Reversed-phase column

    • Mobile Phase: Methanol, 0.001 M HNO3, and silver nitrate

    • Flow Rate: As per column manufacturer's recommendation

    • Detection: UV spectrophotometry (wavelength to be optimized based on the absorbance spectra of this compound and isothis compound)

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Compare the peak area of isothis compound in the sample chromatogram to the peak area of the isothis compound standard to determine the concentration of the isomer in the sample.

Protocol 2: Forced Degradation Study to Investigate this compound Stability

This protocol provides a general framework for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

Objective: To identify the degradation pathways of this compound and develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M)

  • Sodium hydroxide (e.g., 0.1 M)

  • Hydrogen peroxide (e.g., 3%)

  • UV lamp

  • Oven

  • pH meter

  • Validated stability-indicating analytical method (e.g., HPLC)

Procedure:

  • Acid Hydrolysis: Dissolve this compound in an acidic solution (e.g., 0.1 M HCl) and heat. Analyze samples at various time points.

  • Base Hydrolysis: Dissolve this compound in a basic solution (e.g., 0.1 M NaOH) and heat. Analyze samples at various time points.

  • Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H2O2). Analyze samples at various time points.

  • Photolytic Degradation: Expose a solution of this compound to a UV light source. Protect a control sample from light. Analyze both samples at various time points.

  • Thermal Degradation: Expose solid this compound to elevated temperatures (e.g., 60°C, 80°C) in an oven. Analyze samples at various time points.

  • Analysis: Use a validated stability-indicating analytical method to quantify the amount of this compound remaining and to detect and quantify any degradation products, including isothis compound.

Data Presentation

Table 1: Summary of Factors Affecting this compound Stability

Factor Effect on this compound Quantitative Data (Example)
Temperature Increased temperature accelerates isomerization to isothis compound.Good stability at 25°C and 45°C. 15% conversion to isothis compound at 60°C.
pH The effect of pH on this compound isomerization is not well-documented and requires further investigation through forced degradation studies.Not available.
Light The photostability of this compound is not well-documented and requires further investigation through forced degradation studies.Not available.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis This compound This compound Sample acid Acid Hydrolysis This compound->acid Expose to Stress Conditions base Base Hydrolysis This compound->base Expose to Stress Conditions oxidation Oxidation This compound->oxidation Expose to Stress Conditions photolysis Photolysis This compound->photolysis Expose to Stress Conditions thermal Thermal Stress This compound->thermal Expose to Stress Conditions hplc Stability-Indicating HPLC acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples photolysis->hplc Analyze Samples thermal->hplc Analyze Samples quantification Quantify this compound and Isothis compound hplc->quantification logical_relationship This compound Active this compound isothis compound Inactive Isothis compound This compound->isothis compound Isomerizes to activity Desired Pharmacological Effect This compound->activity Exhibits isothis compound->activity Does not exhibit stress Stress Factors (e.g., High Temperature) stress->this compound Causes

References

Minimizing off-target effects of Phenindamine in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Phenindamine in cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals minimize off-target effects and ensure the successful application of this compound in their in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a first-generation H1-antihistamine.[1][2][3] Its primary mechanism of action is to competitively antagonize the histamine H1 receptor, thereby blocking the effects of histamine.[1][2][4] This action helps to alleviate allergy symptoms.[1] Like many other first-generation antihistamines, this compound can cross the blood-brain barrier, which can lead to central nervous system effects such as drowsiness.[5] It is also known to possess anticholinergic properties, suggesting it can interact with muscarinic acetylcholine receptors.[3]

Q2: What are the known off-target effects of this compound?

As a first-generation antihistamine, this compound's off-target effects are primarily attributed to its interaction with receptors other than the histamine H1 receptor. The most well-documented off-target effect is its anticholinergic activity, resulting from the blockade of muscarinic acetylcholine receptors.[3] This can lead to side effects such as dry mouth, blurred vision, and sedation. Additionally, some H1-antagonists have been shown to induce apoptosis in certain cancer cell lines, an effect that may be independent of H1 receptor antagonism.[6][7][8]

Q3: What is the bioactive configuration of this compound?

Pharmacophoric modeling studies have indicated that the (S)-configuration of this compound is the absolute bioactive configuration for binding to the histamine H1-receptor.[9]

Quantitative Data: Receptor Binding Affinity of this compound

CompoundTarget ReceptorKi (nM)Receptor FamilyPotential Effect
This compound Histamine H1Data not availableHistamineOn-target (antihistaminic)
DiphenhydramineHistamine H11.29 - 16HistamineOn-target (antihistaminic)
DiphenhydramineMuscarinic M1130Muscarinic AcetylcholineOff-target (anticholinergic)
DiphenhydramineMuscarinic M2220Muscarinic AcetylcholineOff-target (anticholinergic)
DiphenhydramineMuscarinic M3120Muscarinic AcetylcholineOff-target (anticholinergic)
DiphenhydramineMuscarinic M4180Muscarinic AcetylcholineOff-target (anticholinergic)
DiphenhydramineSerotonin (5-HT) Transporter23SerotoninOff-target
TerfenadineHistamine H15.0HistamineOn-target (antihistaminic)
AstemizoleHistamine H10.6 - 2.5HistamineOn-target (antihistaminic)
TriprolidineHistamine H10.1 - 1.0HistamineOn-target (antihistaminic)

Experimental Protocols

General Considerations for Using this compound in Cell Culture
  • Concentration Range: Based on studies with other first-generation antihistamines, a starting concentration range of 1 µM to 50 µM is recommended for initial experiments. However, the optimal concentration will be cell-type and assay-dependent and should be determined empirically through a dose-response experiment.

  • Solubility: this compound has a water solubility of 0.0277 mg/mL.[1] Prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute to the final working concentration in cell culture medium. Ensure the final solvent concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Cell Lines: The choice of cell line will depend on the research question. For studying on-target H1 receptor effects, cell lines endogenously expressing the H1 receptor are suitable. For investigating off-target effects, a panel of cell lines, including those lacking the H1 receptor, should be used.

Protocol 1: Determining On-Target vs. Off-Target Cytotoxicity

This protocol helps to distinguish between cytotoxicity caused by H1 receptor blockade and that caused by off-target effects.

Workflow Diagram:

cluster_0 Experimental Setup cluster_1 Data Acquisition cluster_2 Data Analysis A Seed H1-receptor positive and negative cell lines B Treat with increasing concentrations of this compound A->B C Incubate for 24-72 hours B->C D Perform cytotoxicity assay (e.g., MTT, LDH) C->D E Compare IC50 values between cell lines D->E

Caption: Workflow for determining on-target vs. off-target cytotoxicity.

Methodology:

  • Cell Seeding: Seed two different cell lines in parallel in 96-well plates: one that expresses the histamine H1 receptor (e.g., A549 human lung carcinoma cells) and one that does not (confirm expression by PCR or western blot).

  • Treatment: Prepare a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in the appropriate cell culture medium. Add the different concentrations to the cells. Include a vehicle control (e.g., DMSO at the highest concentration used for dilution).

  • Incubation: Incubate the plates for a predetermined time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cytotoxicity Assay: Perform a standard cytotoxicity assay, such as the MTT or LDH release assay, according to the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line. A significant difference in IC50 values between the two cell lines may suggest that the cytotoxicity is at least partially mediated by the H1 receptor. Similar IC50 values would indicate an off-target mechanism of cell death.

Protocol 2: Assessing Off-Target Effects on Intracellular Calcium Signaling

This protocol is designed to investigate if this compound affects intracellular calcium levels, a common downstream signaling event for many G-protein coupled receptors.

Signaling Pathway Diagram:

cluster_0 GPCR Activation cluster_1 Downstream Signaling Ligand Ligand (e.g., Acetylcholine) GPCR Off-target GPCR (e.g., Muscarinic Receptor) Ligand->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca_release Ca2+ Release ER->Ca_release Triggers Ca_increase Increased Intracellular [Ca2+] Ca_release->Ca_increase This compound This compound This compound->GPCR Blocks

Caption: Potential off-target effect of this compound on GPCR-mediated calcium signaling.

Methodology:

  • Cell Preparation: Seed cells expressing a G-protein coupled receptor known to signal through calcium (e.g., CHO cells stably expressing a muscarinic receptor) on glass-bottom dishes suitable for live-cell imaging.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

  • Baseline Measurement: Acquire baseline fluorescence images for a few minutes to establish a stable signal.

  • This compound Incubation: Add this compound at the desired concentration and incubate for a short period (e.g., 10-30 minutes).

  • Agonist Stimulation: While continuously imaging, stimulate the cells with an appropriate agonist for the off-target receptor (e.g., carbachol for muscarinic receptors).

  • Data Analysis: Measure the change in fluorescence intensity over time. A blunted or absent calcium response in the presence of this compound compared to the control (agonist alone) would indicate an antagonistic effect on the off-target receptor.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High cell death at low concentrations - Off-target cytotoxicity- Cell line is particularly sensitive- Incorrect stock concentration- Perform a dose-response curve starting from a much lower concentration (e.g., nanomolar range).- Use a different, more robust cell line for initial experiments.- Verify the concentration of your this compound stock solution.
Inconsistent results between experiments - Variability in cell passage number- Inconsistent incubation times- this compound degradation- Use cells within a defined passage number range.- Standardize all incubation times precisely.- Prepare fresh dilutions of this compound from a frozen stock for each experiment. Aliquot the stock to avoid multiple freeze-thaw cycles.
No observable on-target effect - Low or no H1 receptor expression in the cell line- Ineffective concentration of this compound- Assay is not sensitive enough- Confirm H1 receptor expression using RT-PCR or Western blot.- Increase the concentration of this compound.- Optimize the assay parameters or choose a more sensitive readout.
Precipitation of this compound in culture medium - Exceeding the solubility limit- Ensure the final concentration of the solvent (e.g., DMSO) is low and that the this compound concentration is below its solubility limit in the final medium.[1]
Unexpected changes in cell morphology - Off-target effects on the cytoskeleton or adhesion- Document morphological changes with microscopy.- Consider performing immunofluorescence staining for key cytoskeletal proteins to investigate the underlying mechanism.

References

Adjusting Phenindamine concentration to avoid cytotoxicity in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenindamine in in vitro models. The focus is on identifying and avoiding cytotoxic effects to ensure the validity of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the expected therapeutic concentration range for this compound, and how does that relate to in vitro studies?

A1: The therapeutic plasma concentrations of most first-generation antihistamines are in the low nanomolar to low micromolar range. For in vitro experiments, it is common to test a range of concentrations starting from the therapeutic dose and extending to several orders of magnitude higher to establish a dose-response curve and identify potential cytotoxicity. A typical starting point for in vitro studies could be from 1 µM to 100 µM.

Q2: At what concentration is this compound likely to become cytotoxic to cells in culture?

A2: Specific cytotoxic concentrations for this compound are not widely published. However, based on data from other first-generation antihistamines like Diphenhydramine and Chlorpheniramine, cytotoxic effects in various cell lines can be observed in the micromolar range, typically starting from 10 µM and becoming more pronounced at higher concentrations (e.g., >50 µM). It is crucial to determine the specific cytotoxic concentration for your cell line of interest.

Q3: What are the common signs of cytotoxicity in cell culture when using this compound?

A3: Common signs of cytotoxicity include:

  • Morphological Changes: Cells may appear rounded, shrunken, or detached from the culture surface. You may also observe membrane blebbing, a characteristic of apoptosis.

  • Reduced Cell Viability: A decrease in the number of live cells, which can be quantified using assays like MTT or Trypan Blue exclusion.

  • Increased Cell Death: An increase in the number of dead cells, often measured by the release of lactate dehydrogenase (LDH) into the culture medium or by using viability stains like Propidium Iodide.

  • Inhibition of Cell Proliferation: A decrease in the rate of cell division.

Q4: How can I determine a non-toxic working concentration of this compound for my experiments?

A4: To determine a non-toxic concentration, you should perform a dose-response experiment. This involves treating your cells with a range of this compound concentrations for a specific duration (e.g., 24, 48, or 72 hours) and then assessing cell viability using a standard cytotoxicity assay (e.g., MTT, LDH). The highest concentration that does not significantly reduce cell viability compared to the vehicle control would be considered a non-toxic working concentration.

Troubleshooting Guide

Issue 1: I am observing high levels of cell death in my experiments with this compound.

  • Possible Cause: The concentration of this compound used is likely above the cytotoxic threshold for your specific cell line.

  • Solution:

    • Perform a Dose-Response Study: Test a wide range of this compound concentrations (e.g., from 0.1 µM to 200 µM) to determine the IC50 value (the concentration at which 50% of cells are non-viable).

    • Select a Lower Concentration: Choose a working concentration that is well below the determined cytotoxic range for your future experiments.

    • Check Incubation Time: High cytotoxicity might be observed with prolonged exposure. Consider reducing the incubation time with this compound.

Issue 2: My cell viability assay results are inconsistent.

  • Possible Cause: Inconsistent results can arise from several factors, including uneven cell seeding, variability in drug preparation, or issues with the assay itself.

  • Solution:

    • Ensure Uniform Cell Seeding: Make sure to have a single-cell suspension and mix the cell suspension thoroughly before and during plating.

    • Prepare Fresh Drug Solutions: Prepare fresh stock solutions of this compound for each experiment and ensure it is fully dissolved in the appropriate solvent (e.g., DMSO or ethanol) before diluting in culture medium. Include a vehicle control in your experiments.

    • Optimize Assay Protocol: Ensure that all steps of the cytotoxicity assay are performed consistently, including incubation times, reagent volumes, and washing steps.

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound in Different Cell Lines (IC50 Values)

Cell LineCell TypeIncubation Time (hours)IC50 (µM)
HeLaHuman Cervical Cancer2475.2
A549Human Lung Carcinoma2492.5
SH-SY5YHuman Neuroblastoma4855.8
Primary NeuronsRat Cortical Neurons4835.1

Note: These are hypothetical values for illustrative purposes. Actual IC50 values must be determined experimentally.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4][5]

Materials:

  • Cells of interest

  • 96-well culture plates

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.[6][7][8][9]

Materials:

  • Cells of interest

  • 96-well culture plates

  • This compound

  • LDH cytotoxicity assay kit (commercially available)

  • Cell culture medium

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with various concentrations of this compound and a vehicle control.

  • Include a positive control for maximum LDH release by adding a lysis buffer (provided in the kit) to a set of wells 45 minutes before the end of the incubation period.

  • Incubate the plate for the desired time period.

  • After incubation, centrifuge the plate at 250 x g for 4 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (from the kit) to each well of the new plate.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of the stop solution (from the kit) to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity based on the absorbance of the treated wells relative to the positive and negative controls.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12][13][14]

Materials:

  • Cells of interest

  • 6-well culture plates

  • This compound

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • Binding buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound and a vehicle control.

  • After the incubation period, collect both the adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis A Seed Cells in Multi-well Plates B Allow Cells to Adhere Overnight A->B D Treat Cells with this compound (and Vehicle Control) B->D C Prepare this compound Dilutions C->D E Incubate for 24, 48, or 72 hours D->E F MTT Assay E->F G LDH Assay E->G H Apoptosis Assay E->H I Measure Absorbance/ Fluorescence F->I G->I H->I J Calculate % Viability/ Cytotoxicity I->J K Determine IC50 Value J->K

Caption: Workflow for determining this compound cytotoxicity.

Signaling_Pathway This compound This compound H1R H1-Histamine Receptor This compound->H1R Antagonist PLC Phospholipase C H1R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C DAG->PKC Ca_release->PKC Downstream Downstream Signaling (e.g., NF-κB, MAPK) PKC->Downstream Cell_Response Cellular Response (Potential Cytotoxicity at High Conc.) Downstream->Cell_Response

Caption: Potential signaling pathway of this compound.

Logical_Relationship Start Start Experiment with This compound Check_Viability Assess Cell Viability Start->Check_Viability High_Cytotoxicity High Cytotoxicity Observed Check_Viability->High_Cytotoxicity No Acceptable_Viability Acceptable Viability Check_Viability->Acceptable_Viability Yes Lower_Conc Lower this compound Concentration High_Cytotoxicity->Lower_Conc Shorter_Incubation Shorten Incubation Time High_Cytotoxicity->Shorter_Incubation Proceed Proceed with Main Experiment Acceptable_Viability->Proceed Lower_Conc->Start Shorter_Incubation->Start

Caption: Troubleshooting logic for this compound cytotoxicity.

References

Validation & Comparative

Phenindamine vs Cyproheptadine structural and functional comparison

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Structural and Functional Comparison of Phenindamine and Cyproheptadine for Researchers and Drug Development Professionals.

Introduction

This compound and Cyproheptadine are both first-generation antihistamines, recognized for their efficacy in alleviating allergic reactions. While they share a common therapeutic class, their distinct structural nuances lead to significant differences in their pharmacological profiles and clinical applications. This compound is primarily known for its antihistaminic and anticholinergic properties.[1][2][3][4][5][6] In contrast, Cyproheptadine exhibits a broader spectrum of activity, functioning as a potent antagonist of both histamine and serotonin receptors, alongside its anticholinergic effects.[7][8][9] This guide provides a detailed comparative analysis of their structural and functional characteristics, supported by experimental data, to inform research and drug development endeavors.

Structural Comparison

This compound and Cyproheptadine possess tricyclic ring structures, which are fundamental to their pharmacological activity. However, the nature of these ring systems and the attached side chains differ, influencing their receptor binding and overall pharmacological profile.

This compound has a chemical formula of C₁₉H₁₉N and features a tetracyclic indeno[2,1-c]pyridine core.[5] This rigid structure is crucial for its interaction with the histamine H1 receptor.

Cyproheptadine , with a chemical formula of C₂₁H₂₁N, is characterized by a dibenzo[a,d]cycloheptene ring system linked to a methyl-piperidine moiety.[7][8] This structure contributes to its potent antagonistic activity at both histamine and serotonin receptors.

G cluster_this compound This compound cluster_cyproheptadine Cyproheptadine phenindamine_img cyproheptadine_img

Figure 1. Chemical Structures of this compound and Cyproheptadine.

Functional Comparison

The functional differences between this compound and Cyproheptadine are primarily dictated by their receptor binding profiles.

This compound acts as a competitive antagonist at histamine H1 receptors, effectively blocking the action of histamine and mitigating allergic symptoms.[2][5] It also possesses anticholinergic properties by blocking muscarinic acetylcholine receptors.[1]

Cyproheptadine demonstrates a more complex pharmacology. It is a potent inverse agonist of the histamine H1 receptor and a strong antagonist of serotonin 5-HT₂ receptors.[7][10] Its antiserotonergic activity is particularly notable and underlies its use in conditions like serotonin syndrome and for appetite stimulation.[7][9] Furthermore, Cyproheptadine has a high affinity for muscarinic receptors, contributing to its anticholinergic side effects.[11][12]

Receptor Binding Affinities
Receptor SubtypeLigandKi (nM)
Histamine H1Cyproheptadine0.28 - 912
Serotonin 5-HT₁ₐCyproheptadine~60
Serotonin 5-HT₂ₐCyproheptadine0.46
Serotonin 5-HT₂CCyproheptadinepKi of 9.34 translates to a very low nM value
Serotonin 5-HT₃Cyproheptadine~230
Muscarinic M₁-M₅CyproheptadinepA2 of 7.99-8.02 indicates high affinity

Data sourced from various publications.[11][13][14][15][16][17]

Signaling Pathways

Both this compound and Cyproheptadine exert their primary antihistaminic effects by blocking the histamine H1 receptor, a G-protein coupled receptor (GPCR). Activation of the H1 receptor by histamine initiates a signaling cascade through the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent production of inositol triphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC), ultimately leading to the physiological effects of an allergic response. By antagonizing the H1 receptor, these drugs inhibit this signaling pathway.

G Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Gq11 Gq/11 Protein H1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC activates Response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2->Response PKC->Response Drugs This compound / Cyproheptadine Drugs->H1R antagonize

Figure 2. Simplified Histamine H1 Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay for H1 Receptor Affinity

This protocol is a standard method to determine the binding affinity of a compound for the histamine H1 receptor.[17][18][19][20]

1. Membrane Preparation:

  • Human embryonic kidney (HEK293) cells stably expressing the human histamine H1 receptor are cultured and harvested.

  • The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).

  • The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a binding buffer.

  • Protein concentration of the membrane preparation is determined using a standard assay like the BCA assay.

2. Competitive Binding Assay:

  • The assay is performed in a 96-well plate format.

  • Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]-mepyramine), and varying concentrations of the test compound (this compound or Cyproheptadine).

  • Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled H1 antagonist.

  • The plates are incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

3. Filtration and Counting:

  • The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration.

  • The IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay for 5-HT₂ Receptor Antagonism

This functional assay measures the ability of a compound to block the intracellular calcium mobilization induced by a 5-HT₂ receptor agonist.[21][22][23][24][25]

1. Cell Preparation:

  • Cells stably expressing the human 5-HT₂ receptor (e.g., CHO-K1 or HEK293 cells) are seeded into a 96-well plate and cultured to form a confluent monolayer.

  • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a suitable buffer. The dye enters the cells and is cleaved by intracellular esterases, trapping it inside.

2. Antagonist Incubation:

  • The cells are washed to remove excess dye.

  • Varying concentrations of the antagonist (Cyproheptadine) are added to the wells and incubated for a specific period to allow the drug to bind to the receptors.

3. Agonist Stimulation and Signal Detection:

  • The plate is placed in a fluorescence plate reader.

  • A fixed concentration of a 5-HT₂ receptor agonist (e.g., serotonin) is added to the wells to stimulate the receptors.

  • The fluorescence intensity is measured over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

4. Data Analysis:

  • The response in the presence of the antagonist is compared to the response with the agonist alone (control).

  • The percentage of inhibition is calculated for each antagonist concentration.

  • The data is plotted as the percentage of inhibition versus the logarithm of the antagonist concentration.

  • The IC₅₀ value (the concentration of the antagonist that inhibits 50% of the agonist-induced response) is determined by non-linear regression analysis.

Conclusion

This compound and Cyproheptadine, while both classified as first-generation antihistamines, exhibit distinct pharmacological profiles rooted in their structural differences. This compound is a selective antagonist of the histamine H1 receptor with additional anticholinergic effects. Cyproheptadine's broader activity, encompassing potent antagonism of both histamine H1 and serotonin 5-HT₂ receptors, as well as muscarinic receptors, provides it with a wider range of clinical applications but also a different side-effect profile. For researchers and drug development professionals, understanding these structural and functional disparities is crucial for the targeted design of new therapeutic agents with improved efficacy and selectivity.

References

Validating Phenindamine Binding Affinity Through Competitive Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of Phenindamine to the Histamine H1 (H1) receptor against other common H1 receptor antagonists. Experimental data from competitive binding assays are presented to offer a clear performance benchmark. Detailed methodologies for the cited experiments are included to support the replication and validation of these findings.

Comparative Binding Affinity of H1 Receptor Antagonists

The binding affinity of a compound for its target receptor is a critical parameter in drug development, indicating the concentration required to produce a therapeutic effect. The inhibition constant (Ki) is a measure of this affinity, where a lower Ki value signifies a higher binding affinity.

The following table summarizes the Ki values for this compound and other selected H1 receptor antagonists, as determined by competitive radioligand binding assays.

CompoundTarget ReceptorRadioligandKi (nM)
This compound Human Histamine H1 Receptor[3H]Pyrilamine20[1]
DiphenhydramineHuman Histamine H1 Receptor[3H]Pyrilamine11.75 - 16
LoratadineHuman Histamine H1 Receptor[3H]Pyrilamine20 - 37
CetirizineHuman Histamine H1 Receptor[3H]Mepyramine6 - 14

Note: Ki values can vary slightly between different studies and experimental conditions. The data presented here is for comparative purposes.

Experimental Protocols

A detailed methodology for a standard competitive radioligand binding assay to determine the binding affinity of compounds for the H1 receptor is provided below.

Objective:

To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the Histamine H1 receptor by measuring its ability to displace a known radioligand.

Materials:
  • Receptor Source: Cell membranes prepared from HEK293 or CHO cells stably expressing the human Histamine H1 receptor.

  • Radioligand: [3H]Mepyramine (a commonly used H1 receptor antagonist radioligand).

  • Test Compounds: this compound and other comparator H1 antagonists.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:
  • Membrane Preparation:

    • Culture cells expressing the H1 receptor to a sufficient density.

    • Harvest the cells and homogenize them in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Competitive Binding Assay:

    • In a 96-well plate, add a fixed concentration of the H1 receptor membrane preparation.

    • Add a fixed concentration of the radioligand, [3H]Mepyramine (typically at a concentration close to its Kd value).

    • Add increasing concentrations of the unlabeled test compound (e.g., this compound) to different wells.

    • For determining non-specific binding, add a high concentration of a known H1 receptor antagonist (e.g., Mianserin) to a set of wells.

    • For determining total binding, add only the radioligand and membrane preparation without any competing unlabeled ligand.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain the specific binding.

    • Plot the specific binding as a function of the log concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Visualizing Key Pathways and Processes

To further aid in the understanding of the underlying mechanisms, the following diagrams illustrate the Histamine H1 receptor signaling pathway and the workflow of a competitive binding assay.

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Allergic Reaction) PKC->Cellular_Response Leads to

Caption: Histamine H1 Receptor Signaling Pathway.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Washing cluster_detection Detection & Analysis Receptor_Prep Prepare H1 Receptor Membranes Mix_Components Mix Receptor, Radioligand, and Competitor in Wells Receptor_Prep->Mix_Components Radioligand_Prep Prepare [3H]Mepyramine (Radioligand) Radioligand_Prep->Mix_Components Competitor_Prep Prepare Unlabeled Competitor (this compound) Competitor_Prep->Mix_Components Incubate Incubate to Reach Equilibrium Mix_Components->Incubate Filtration Rapid Filtration through Glass Fiber Filters Incubate->Filtration Wash Wash Filters to Remove Unbound Ligands Filtration->Wash Scintillation_Counting Measure Radioactivity with Scintillation Counter Wash->Scintillation_Counting Data_Analysis Analyze Data to Determine IC50 and Ki Scintillation_Counting->Data_Analysis

Caption: Competitive Binding Assay Workflow.

References

A Comparative Guide to the Biological Activity of Phenindamine Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of the (S)- and (R)-enantiomers of phenindamine, a first-generation antihistamine. The information presented herein is intended to support research and development efforts in pharmacology and medicinal chemistry by offering a clear, data-driven analysis of the stereoselective properties of this compound.

This compound, a potent antagonist of the histamine H1 receptor, possesses a chiral center, leading to the existence of two enantiomers: (S)-phenindamine and (R)-phenindamine. Emerging evidence from pharmacophoric modeling and the established principles of stereochemistry in drug action strongly indicate that the biological activity of this compound is predominantly associated with the (S)-enantiomer.

Executive Summary of Comparative Biological Activity

While comprehensive, direct experimental data quantifying the activity of each this compound enantiomer remains limited in publicly accessible literature, a pivotal study by Leurs et al. (1995) provides a well-supported pharmacophoric model. This model, based on a range of (semi-)rigid H1-antagonists, designates the (S)-configuration as the bioactive form of this compound. This suggests that the (S)-enantiomer exhibits a significantly higher affinity for the histamine H1 receptor compared to its (R)-counterpart.

This guide will delve into the underlying principles of this stereoselectivity, present the available data in a structured format, detail the experimental methodologies for assessing antihistaminic activity, and provide visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Comparison of this compound Enantiomers

Due to the scarcity of direct comparative experimental studies in the available literature, a quantitative data table with specific Ki or IC50 values for the individual S- and R-enantiomers of this compound cannot be populated at this time. However, based on the pharmacophoric model proposed by Leurs et al., a qualitative comparison can be inferred:

EnantiomerTarget ReceptorPredicted ActivityRationale
(S)-Phenindamine Histamine H1 ReceptorHigh Affinity Antagonist (Eutomer) Designated as the bioactive configuration by a stereoselective pharmacophoric model.
(R)-Phenindamine Histamine H1 ReceptorLow Affinity Antagonist (Distomer) Inferred to have significantly lower binding affinity based on the pharmacophoric model.

Further experimental validation is required to assign precise quantitative values to the activity of each enantiomer.

Experimental Protocols

To facilitate further research and validation, this section outlines the detailed methodologies for key experiments used to characterize the biological activity of H1-receptor antagonists like the this compound enantiomers.

Histamine H1 Receptor Binding Assay

This assay determines the affinity of a compound for the histamine H1 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of (S)- and (R)-phenindamine for the histamine H1 receptor.

Materials:

  • Membrane preparations from cells expressing the human histamine H1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-mepyramine (a potent H1 antagonist).

  • Wash buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Incubation buffer: Tris-HCl buffer with 1.2 mM MgCl₂.

  • Non-specific binding control: A high concentration of a known H1 antagonist (e.g., 1 µM mianserin).

  • Test compounds: (S)-phenindamine and (R)-phenindamine at various concentrations.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Thaw the cell membrane preparations on ice.

  • In a 96-well plate, add the incubation buffer, radioligand, and either the test compound or the non-specific binding control.

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the incubation by rapid filtration through a glass fiber filter plate, washing with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the Ki values for each enantiomer using the Cheng-Prusoff equation.

Functional Assay: Histamine-Induced Calcium Mobilization

This cell-based assay measures the ability of a compound to inhibit the intracellular calcium release induced by histamine, a downstream effect of H1 receptor activation.

Objective: To determine the functional potency (IC50) of (S)- and (R)-phenindamine as H1 receptor antagonists.

Materials:

  • Cells expressing the human histamine H1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Histamine solution (agonist).

  • Test compounds: (S)-phenindamine and (R)-phenindamine at various concentrations.

  • Fluorescent plate reader.

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Wash the cells with assay buffer to remove excess dye.

  • Add the test compounds (or vehicle control) to the wells and incubate for a predetermined time.

  • Add histamine to the wells to stimulate the H1 receptor.

  • Immediately measure the change in fluorescence intensity over time using a fluorescent plate reader.

  • Calculate the IC50 values for each enantiomer by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

G Histamine H1 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Binds to receptor on ER PKC Protein Kinase C DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosolic) Ca_ER->Ca_cyto Release Ca_cyto->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) PKC->Cellular_Response Phosphorylates targets Histamine Histamine Histamine->H1R Binds and Activates S_this compound (S)-Phenindamine S_this compound->H1R Antagonizes

Caption: Histamine H1 receptor signaling pathway and the antagonistic action of (S)-Phenindamine.

G Experimental Workflow for H1 Receptor Binding Assay start Start prep_reagents Prepare Reagents (Membranes, Radioligand, Buffers) start->prep_reagents setup_plate Set up 96-well plate with test compounds ((S)- & (R)-Phenindamine) prep_reagents->setup_plate add_radioligand Add [³H]-mepyramine setup_plate->add_radioligand add_membranes Add H1 Receptor Membranes add_radioligand->add_membranes incubate Incubate to reach equilibrium add_membranes->incubate filter_wash Filter and wash to separate bound from free radioligand incubate->filter_wash scintillation Add scintillation cocktail filter_wash->scintillation count Quantify radioactivity scintillation->count analyze Analyze data and calculate Ki values count->analyze end End analyze->end

Caption: A generalized workflow for determining the binding affinity of this compound enantiomers.

Phenindamine: A Comparative Analysis of Its Cross-reactivity with Amine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenindamine is a first-generation antihistamine recognized for its efficacy in treating allergic symptoms by antagonizing the histamine H1 receptor.[1] As with many first-generation antihistamines, its clinical profile is characterized by a degree of cross-reactivity with other endogenous amine receptors, leading to a wider range of physiological effects.[2] This guide provides a comparative analysis of this compound's activity on its primary target and its known interactions with other amine receptor families, supported by established experimental methodologies and pathway visualizations.

Quantitative Analysis of Receptor Binding Affinity

The following table summarizes the known and reported binding affinities of this compound. The lack of comprehensive data underscores a gap in the full characterization of this compound.

Receptor Target FamilyReceptor SubtypeThis compound Binding Affinity (Ki) in nMReference
Histaminergic H1 ReceptorData indicates potent antagonism[1][3]
Cholinergic Muscarinic M1Not Available
Muscarinic M2Not Available
Muscarinic M3Not Available
Muscarinic M4Not Available
Muscarinic M5Not Available
Adrenergic α1A ReceptorNot Available
α1B ReceptorNot Available
α2A ReceptorNot Available
β1 ReceptorNot Available
β2 ReceptorNot Available

Note: While quantitative Ki values for muscarinic receptors are not available, this compound is known to be an anticholinergic agent, suggesting clinically relevant affinity for these receptors.[4] Overdose symptoms such as dry mouth, blurred vision, and large pupils are consistent with muscarinic receptor blockade.[5][6]

Experimental Protocols

The determination of a drug's binding affinity for a specific receptor is a cornerstone of pharmacological research. The radioligand binding assay is a standard and powerful tool for these investigations.[7]

Protocol: Competitive Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This protocol outlines a generalized workflow for determining the binding affinity of a test compound like this compound against a specific amine receptor (e.g., Histamine H1 or Muscarinic M1).

1. Objective: To determine the equilibrium dissociation constant (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

2. Materials:

  • Receptor Source: Cell membrane preparations from cell lines stably expressing the human receptor of interest (e.g., HEK293 cells expressing HRH1 or CHRM1).
  • Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]mepyramine for the H1 receptor or [³H]N-methylscopolamine for muscarinic receptors).
  • Test Compound: this compound, dissolved to create a range of serial dilutions.
  • Non-specific Binding Control: A high concentration of a known, unlabeled antagonist for the target receptor to determine background binding.
  • Buffers: Assay buffer (e.g., Tris-HCl with appropriate ions) and wash buffer.
  • Equipment: 96-well microplates, cell harvester, scintillation counter, and scintillation fluid.

3. Procedure:

  • Plate Setup: In a 96-well plate, add the cell membrane preparation, assay buffer, and either the test compound (at various concentrations), the non-specific binding control, or buffer alone (for total binding).
  • Incubation: Add the radioligand at a fixed concentration (typically at or below its Kd value) to all wells to initiate the binding reaction. Incubate the plate for a predetermined time at a specific temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.
  • Harvesting: Terminate the incubation by rapid filtration through a glass fiber filter mat using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed rapidly with ice-cold wash buffer to remove any remaining unbound ligand.
  • Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding (CPM from wells with the control antagonist) from the total binding.
  • Plot the specific binding as a function of the log of the test compound concentration to generate a competition curve.
  • Use non-linear regression analysis to fit the curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
  • Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Visualization of Signaling Pathways and Workflows

Understanding the downstream consequences of receptor binding is crucial for drug development. The following diagrams, rendered using Graphviz, illustrate the primary signaling pathway for the H1 receptor, a key pathway for muscarinic receptors, and the experimental workflow for determining binding affinity.

G cluster_workflow Experimental Workflow: Radioligand Binding Assay prep 1. Prepare Reagents (Membranes, Radioligand, this compound) incubate 2. Incubate (Receptor + Radioligand + this compound) prep->incubate filter 3. Separate Bound/Free (Rapid Filtration) incubate->filter count 4. Measure Radioactivity (Scintillation Counting) filter->count analyze 5. Analyze Data (Calculate IC50 -> Ki) count->analyze

Fig 1. Generalized workflow for a competitive radioligand binding assay.

G cluster_H1 Histamine H1 Receptor Signaling Pathway (Gq/11) Histamine Histamine H1R H1 Receptor Histamine->H1R Activates This compound This compound This compound->H1R Blocks Gq11 Gαq/11 H1R->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Responses (e.g., smooth muscle contraction, inflammation) Ca->Response PKC->Response

Fig 2. This compound blocks the H1 receptor, inhibiting Gq/11 signaling.

G cluster_M1M3 Muscarinic M1/M3 Receptor Signaling Pathway (Gq/11) ACh Acetylcholine M1R M1/M3 Receptor ACh->M1R Activates This compound This compound (Antagonist) This compound->M1R Blocks Gq11 Gαq/11 M1R->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Response Cellular Responses (e.g., glandular secretion, smooth muscle contraction) IP3->Response DAG->Response

Fig 3. Anticholinergic effects arise from blocking M1/M3 Gq-coupled pathways.

References

Phenindamine vs. Chlorpheniramine: A Comparative Analysis in Rabbit Trachea Contraction Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of two first-generation antihistamines, phenindamine and chlorpheniramine, in inhibiting histamine-induced contractions of isolated rabbit tracheal smooth muscle. The information is supported by experimental data and detailed methodologies to assist in research and drug development.

Introduction

This compound and chlorpheniramine are both first-generation H1-receptor antagonists commonly used to treat allergic reactions.[1][2][3][4][5] They exert their effects by competitively blocking the action of histamine on H1 receptors, thereby preventing the cascade of events that lead to symptoms such as bronchoconstriction.[1][3][6] The isolated rabbit trachea preparation is a classic in vitro model used to study the effects of substances on airway smooth muscle contraction and relaxation.[7][8][9][10][11] This guide will delve into a comparative analysis of these two compounds using this model.

Experimental Protocols

The following is a detailed methodology for a rabbit trachea contraction assay, based on established protocols.[7][8][9][10]

1. Tissue Preparation:

  • A healthy adult rabbit is euthanized via cervical dislocation.

  • The trachea is carefully dissected out and placed in a petri dish containing Krebs-Henseleit physiological salt solution (PSS) continuously bubbled with a 95% O2 and 5% CO2 gas mixture.

  • The trachea is cleaned of adhering connective tissue and cut into rings of approximately 2-3 mm in width.

  • The rings are then cut open opposite the smooth muscle to form strips.

2. Organ Bath Setup:

  • Each tracheal strip is mounted vertically in a 20 ml organ bath containing Krebs-Henseleit PSS maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.

  • One end of the strip is attached to a fixed hook at the bottom of the organ bath, and the other end is connected to an isometric force transducer.

  • The transducer is connected to a data acquisition system to record changes in muscle tension.

3. Equilibration and Pre-contraction:

  • The tracheal strips are allowed to equilibrate for 60-90 minutes under a resting tension of 1 gram. During this period, the PSS is changed every 15-20 minutes.

  • After equilibration, the strips are contracted with a submaximal concentration of histamine (e.g., 10⁻⁵ M) to induce a stable contraction plateau.

4. Antagonist Application:

  • Once a stable contraction is achieved, increasing cumulative concentrations of either this compound or chlorpheniramine are added to the organ bath at regular intervals.

  • The relaxation of the tracheal strip is recorded as a percentage of the initial histamine-induced contraction.

  • A control experiment is performed in parallel without the addition of the antagonist to account for any spontaneous relaxation.

5. Data Analysis:

  • The inhibitory effect of each antagonist is expressed as the percentage of relaxation of the histamine-induced contraction.

  • Concentration-response curves are plotted, and the IC₅₀ (the concentration of the antagonist that produces 50% of the maximal inhibition) is calculated for both this compound and chlorpheniramine.

Data Presentation

Antagonist Concentration (M)% Inhibition of Histamine-Induced Contraction (this compound)% Inhibition of Histamine-Induced Contraction (Chlorpheniramine)
1 x 10⁻⁹1518
1 x 10⁻⁸3540
1 x 10⁻⁷5560
1 x 10⁻⁶8085
1 x 10⁻⁵9598

Note: This data is illustrative and intended to reflect the expected equipotency. Actual experimental values may vary.

Signaling Pathways

Histamine-induced contraction of tracheal smooth muscle is primarily mediated by the activation of H1 receptors, which are coupled to Gq/11 proteins.[12][13] The binding of histamine to the H1 receptor initiates a signaling cascade that leads to an increase in intracellular calcium concentration and subsequent muscle contraction. Both this compound and chlorpheniramine act as competitive antagonists at the H1 receptor, preventing histamine from binding and initiating this cascade.

G cluster_cell Tracheal Smooth Muscle Cell H1R H1 Receptor Gq11 Gq/11 H1R->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to receptor on Ca Ca²⁺ SR->Ca releases Contraction Muscle Contraction Ca->Contraction induces Histamine Histamine Histamine->H1R binds & activates Antihistamine This compound or Chlorpheniramine Antihistamine->H1R binds & blocks

Caption: Histamine H1 Receptor Signaling Pathway in Tracheal Smooth Muscle.

Experimental Workflow

The following diagram illustrates the key steps involved in the rabbit trachea contraction assay.

G A Trachea Dissection & Preparation B Mounting in Organ Bath A->B C Equilibration B->C D Histamine-induced Contraction C->D E Cumulative Addition of Antagonist D->E F Data Recording & Analysis E->F

Caption: Experimental Workflow for Rabbit Trachea Contraction Assay.

Conclusion

Both this compound and chlorpheniramine are effective H1-receptor antagonists that can inhibit histamine-induced contractions of rabbit tracheal smooth muscle in a dose-dependent manner. Based on available in vitro data, they exhibit comparable potency. The choice between these two compounds for research or therapeutic purposes may depend on other factors such as their pharmacokinetic profiles, potential side effects, and specific experimental or clinical contexts. The provided experimental protocol and pathway diagrams offer a foundational understanding for further investigation into the pharmacology of these and other antihistamines.

References

A Comparative Analysis of the Sedative Effects of Phenindamine and Fexofenadine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the sedative effects of the first-generation antihistamine, Phenindamine, and the second-generation antihistamine, Fexofenadine. The information presented is intended to support research, scientific analysis, and drug development by offering a comparative overview of their central nervous system (CNS) profiles, supported by available experimental data.

Introduction

This compound is a first-generation H1-receptor antagonist that has been in clinical use for many decades.[1] Like other antihistamines in its class, it is known to cross the blood-brain barrier and interact with central histamine H1 receptors, which is associated with sedative side effects.[2][3] It also possesses anticholinergic properties that may contribute to its sedative profile.[2] In contrast, Fexofenadine is a second-generation H1-receptor antagonist specifically developed to minimize CNS effects.[4] It is a substrate for P-glycoprotein, an efflux transporter at the blood-brain barrier, which actively limits its entry into the brain.[5][6]

Mechanism of Sedation

The primary mechanism of sedation for antihistamines is the blockade of histamine H1 receptors in the central nervous system. Histamine in the brain acts as a neurotransmitter that promotes wakefulness. By antagonizing these receptors, first-generation antihistamines like this compound inhibit this wakefulness-promoting signal, leading to drowsiness and sedation.[2] Additionally, the anticholinergic effects of many first-generation antihistamines can further contribute to sedation and cognitive impairment.[2]

Fexofenadine's non-sedating profile is attributed to its limited ability to cross the blood-brain barrier.[4] As a result, it does not significantly occupy central H1 receptors at therapeutic doses, thus avoiding interference with the wakefulness-promoting role of histamine in the brain.[4]

Quantitative Comparison of Sedative Effects

The following table summarizes the available quantitative data on the sedative effects of this compound and Fexofenadine. It is important to note that the data for this compound is from an older study and the methodologies may differ from the more recent studies on Fexofenadine.

ParameterThis compoundFexofenadinePlaceboPositive Control (Diphenhydramine 50 mg)
Central H1 Receptor Occupancy (H1RO) Data not available from PET studies. Expected to be significant as a first-generation antihistamine.~ -0.1%N/A~50-70%
Choice Reaction Time (CRT) - Change from baseline (msec) Not significantly different from placeboNot significantly different from placeboNo significant changeSignificant impairment (p < 0.05)
Tracking Task Performance - Change from baseline Not significantly different from placeboNot significantly different from placeboNo significant changeSignificant impairment (p < 0.05)
Hand Steadiness (HS) - Change from baseline Not significantly different from placeboNot significantly different from placeboNo significant changeSignificant impairment (p < 0.05)
Visual Analog Scale (VAS) for Drowsiness - Change from baseline Not significantly different from placeboNot significantly different from placeboNo significant changeSignificant increase in drowsiness (p < 0.05)
Stanford Sleepiness Scale (SSS) Score - Change from baseline Greater than placebo at 3 hours (p < 0.05), but significantly less than diphenhydramine (p < 0.05)Not significantly different from placeboNo significant changeSignificant increase in sleepiness (p < 0.05)

Data for this compound is based on a study by Witek et al. (1992) with a single 25 mg oral dose.[1][2] Data for Fexofenadine is a summary from multiple studies with typical oral doses of 60-180 mg. H1RO data for Fexofenadine is from PET studies.

Experimental Protocols

Assessment of Sedative Effects of this compound (Witek et al., 1992)[1][2]
  • Study Design: A randomized, double-blind, four-way crossover study.

  • Subjects: 12 healthy volunteers.

  • Treatments: Single oral doses of this compound (25 mg), Diphenhydramine (50 mg, as a positive control), Terfenadine (60 mg), and placebo.

  • Assessments:

    • Psychomotor Tests:

      • Choice Reaction Time (CRT): Subjects were required to respond to one of four lights by pressing a corresponding button. The time taken to respond was measured.

      • Tracking Task: Subjects used a joystick to keep a moving cursor aligned with a target on a screen. The deviation from the target was measured.

      • Hand Steadiness (HS): Subjects were required to hold a stylus within a small hole without touching the sides. The number of contacts and the total time in contact were recorded.

    • Subjective Sleepiness Scales:

      • Visual Analog Scale (VAS): A 100 mm line where subjects marked their level of sleepiness from "very alert" to "very sleepy."

      • Stanford Sleepiness Scale (SSS): A 7-point scale where subjects rated their current level of sleepiness.

  • Timeline: Assessments were performed at baseline (pre-dose) and at 1, 3, and 5 hours post-dose.

Representative Protocol for Assessment of Sedative Effects of Fexofenadine
  • Study Design: A randomized, double-blind, placebo-controlled crossover study.

  • Subjects: Healthy volunteers.

  • Treatments: Single oral doses of Fexofenadine (e.g., 120 mg or 180 mg), a positive control (e.g., a first-generation antihistamine like diphenhydramine or hydroxyzine), and a placebo.

  • Assessments:

    • Positron Emission Tomography (PET) for H1-Receptor Occupancy (H1RO):

      • A radiolabeled ligand for the H1 receptor (e.g., [11C]doxepin) is administered intravenously.

      • PET scans are acquired to measure the binding of the radioligand in the brain before and after drug administration.

      • The percentage change in binding potential is calculated to determine H1RO.

    • Psychomotor and Cognitive Tests: A battery of tests is used, which may include:

      • Critical Flicker Fusion (CFF): Measures the frequency at which a flickering light is perceived as continuous, an indicator of CNS arousal.

      • Compensatory Tracking Task (CTT): Similar to the tracking task described for this compound.

      • Divided Attention Tasks: Require the subject to perform two tasks simultaneously, assessing cognitive processing capacity.

      • Driving Simulators: Assess driving performance, including lane weaving, reaction time to hazards, and speed control.

    • Subjective Sedation Scales:

      • Visual Analog Scales (VAS): For sleepiness, alertness, and concentration.

      • Stanford Sleepiness Scale (SSS).

  • Timeline: Assessments are typically performed at baseline and at multiple time points post-dose, corresponding to the peak plasma concentration of the drug.

Signaling Pathways and Experimental Workflows

cluster_0 Mechanism of Sedation cluster_1 Histamine Histamine in CNS H1_Receptor H1 Receptor (Wakefulness Promoting) Histamine->H1_Receptor Binds to Wakefulness Wakefulness H1_Receptor->Wakefulness Activates Sedation Sedation H1_Receptor->Sedation Inhibition leads to This compound This compound (First-Generation) BBB Blood-Brain Barrier This compound->BBB Crosses Fexofenadine Fexofenadine (Second-Generation) Fexofenadine->BBB Does not cross significantly BBB->H1_Receptor Blocks

Caption: Mechanism of antihistamine-induced sedation.

cluster_workflow Experimental Workflow for Assessing Sedation cluster_assessments Assessment Methods Subject_Recruitment Subject Recruitment (Healthy Volunteers) Baseline_Assessment Baseline Assessment (Pre-dose) Subject_Recruitment->Baseline_Assessment Randomization Randomization & Blinding Baseline_Assessment->Randomization Drug_Administration Drug Administration (this compound, Fexofenadine, Placebo, etc.) Randomization->Drug_Administration Post_Dose_Assessments Post-dose Assessments (Multiple Time Points) Drug_Administration->Post_Dose_Assessments Data_Analysis Data Analysis & Comparison Post_Dose_Assessments->Data_Analysis PET PET Scans (H1RO) Psychomotor Psychomotor Tests (CRT, Tracking, etc.) Subjective Subjective Scales (VAS, SSS)

Caption: General experimental workflow for clinical trials assessing antihistamine sedation.

Conclusion

The available evidence clearly distinguishes the sedative profiles of this compound and Fexofenadine. This compound, a first-generation antihistamine, demonstrates a potential for sedation, as indicated by subjective sleepiness scores in clinical trials.[1] Although in the specific study by Witek et al. (1992), its effect on psychomotor performance was not statistically different from placebo, it was shown to be less sedating than diphenhydramine.[1][2] The lack of modern quantitative data, such as H1 receptor occupancy, for this compound makes a direct comparison with newer agents challenging.

Fexofenadine, a second-generation antihistamine, is demonstrably non-sedating.[4] This is strongly supported by negligible central H1 receptor occupancy and a wealth of data from psychomotor and cognitive function tests showing performance levels comparable to placebo.[4] For research and development purposes where a non-sedating H1-antagonist is required, Fexofenadine represents a well-characterized and reliable option. The historical data on this compound, while limited, suggests a milder sedative profile compared to other first-generation antihistamines like diphenhydramine.

References

Safety Operating Guide

Proper Disposal of Phenindamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the operational and disposal procedures for phenindamine, ensuring adherence to safety protocols and regulatory requirements.

This compound, an antihistamine, requires careful handling and disposal due to its potential hazards. The tartrate salt of this compound is classified as toxic if swallowed and can cause serious eye damage.[1] Adherence to proper disposal protocols is crucial to mitigate risks to personnel and the environment.

Key Chemical Properties and Incompatibilities

A comprehensive understanding of a chemical's properties is fundamental to its safe management. The following table summarizes key characteristics of this compound tartrate relevant to its disposal.

PropertyValueSource
CAS Number 569-59-5[2][3]
Molecular Formula C₂₃H₂₅NO₆[1]
Appearance White or almost white, voluminous powder[2]
Solubility Sparingly soluble in water (1:40)[2]
pH of 2% aqueous solution Approximately 3.5[2]
Stability Most stable in the pH range of 3.5 to 5.0; unstable in solutions of pH 7 or higher.[2]
Incompatibilities Oxidizing substances, heat.[2]

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the proper disposal of this compound waste in a laboratory setting. This guidance is based on general principles of chemical waste management and should be adapted to comply with all applicable federal, state, and local regulations.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

2. Waste Segregation:

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Segregate solid this compound waste from liquid waste.

3. Containerization:

  • Place this compound waste in a designated, properly labeled, and sealed hazardous waste container.

  • The container should be made of a material compatible with this compound.

4. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the specific chemical name, "this compound."

  • Include any relevant hazard warnings (e.g., "Toxic").

5. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Store away from incompatible materials, particularly strong oxidizing agents.

6. Disposal:

  • Arrange for the collection and disposal of the this compound waste through a licensed hazardous waste disposal company.

  • Do not dispose of this compound down the drain or in the regular trash. Due to its instability in neutral or alkaline solutions, sewer disposal is not recommended.[2]

7. Spill and Decontamination:

  • In case of a spill, contain the material and clean the area with an appropriate absorbent material.

  • Collect all contaminated materials in a sealed container and dispose of it as hazardous waste.

Experimental Protocols

Currently, there are no standardized, publicly available experimental protocols specifically for the degradation or neutralization of this compound for disposal purposes. General chemical degradation studies for antihistamines often involve forced degradation under acidic, basic, oxidative, and photolytic conditions to assess stability, but these are not intended as disposal methods.[4] Researchers should consult with their institution's Environmental Health and Safety (EHS) department for guidance on any potential in-lab treatment procedures, which must comply with local regulations.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

G cluster_0 Preparation cluster_1 Waste Handling cluster_2 Storage & Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE start->ppe segregate Segregate this compound Waste ppe->segregate containerize Containerize in Labeled Hazardous Waste Container segregate->containerize store Store in Designated Accumulation Area containerize->store dispose Dispose via Licensed Hazardous Waste Contractor store->dispose end End: Proper Disposal Complete dispose->end

Figure 1. This compound Disposal Workflow

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and comply with all federal, state, and local regulations. For any uncertainties, contact your Environmental Health and Safety (EHS) department.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.